molecular formula C8H10N2OS B7976568 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

货号: B7976568
分子量: 182.25 g/mol
InChI 键: PZMKEVXKUJJKQV-ONEGZZNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(E)-3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-10(2)4-3-7(11)8-5-9-6-12-8/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMKEVXKUJJKQV-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Applications of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is a highly versatile enaminone intermediate crucial to modern heterocyclic chemistry and oncology drug discovery. Serving as a synthetic linchpin, this C3-building block enables the construction of complex pyrimidine and pyrazole scaffolds. Most notably, it is a direct precursor to 4-(thiazol-5-yl)pyrimidin-2-amines, a class of molecules that have demonstrated profound efficacy as Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors 1. This whitepaper delineates the mechanistic rationale, optimized synthetic protocols, and downstream biological applications of this critical intermediate.

Mechanistic Rationale & Reaction Dynamics

The synthesis of the target enaminone relies on the condensation of 5-acetylthiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Causality of Reagent Selection: DMF-DMA is selected over traditional formylating agents (like ethyl formate paired with sodium methoxide) because it is a self-activating, mild reagent that avoids strongly basic conditions. Strong bases can lead to the degradation or unwanted deprotonation of the electron-deficient thiazole ring.

Reaction Mechanism:

  • Activation: Under thermal conditions, DMF-DMA undergoes heterolytic cleavage to generate a highly electrophilic dimethylaminomethoxycarbocation and a methoxide anion.

  • Enolization: The methoxide acts as a mild base, promoting the enolization of the methyl ketone group on 5-acetylthiazole.

  • Nucleophilic Attack: The enol attacks the electrophilic carbocation, forming an unstable hemiacetal-like intermediate.

  • Elimination: The intermediate undergoes the sequential elimination of two molecules of methanol. This is driven entropically and by the thermodynamic stability of the resulting extended α,β -unsaturated conjugated system. The continuous removal of methanol (often facilitated by refluxing in high-boiling solvents like xylene) shifts the equilibrium entirely toward the stable enaminone 2.

Experimental Protocols

To ensure reproducibility and self-validation, two field-proven methodologies are detailed below. The choice of protocol depends on scale and available laboratory infrastructure.

Protocol A: Conventional Thermal Reflux (Scalable)

This method utilizes xylene to achieve the high temperatures necessary for efficient methanol elimination.

  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 5-acetylthiazole (1.0 equiv, e.g., 10 mmol) in anhydrous xylene (15 mL).

  • Reagent Addition: Add DMF-DMA (2.0 equiv, 20 mmol) dropwise at room temperature under a nitrogen atmosphere. Rationale: Excess DMF-DMA compensates for evaporative losses and drives the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 135-140 °C) for 4 to 6 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) until the starting material is fully consumed.

  • Workup (Self-Validating Step): Allow the reaction mixture to cool to room temperature. The extended conjugated system of the enaminone typically induces crystallization upon cooling. If precipitation does not occur, concentrate the solvent under reduced pressure.

  • Purification: Filter the precipitated solid under vacuum. Wash the filter cake with cold diethyl ether to remove residual DMF-DMA and xylene. Recrystallize from 1,4-dioxane to afford the pure yellowish-brown solid 2.

Protocol B: Microwave-Assisted Neat Synthesis ( Rapid/High-Yield )

For rapid library generation, microwave irradiation under neat conditions is preferred.

  • Setup: In a microwave-safe vial, combine 5-acetylthiazole (1.0 equiv) and DMF-DMA (3.0 to 7.0 equiv). No additional solvent is required, as DMF-DMA acts as both reagent and solvent.

  • Reaction: Seal the vial and irradiate at 150 °C for 30 minutes. Rationale: Microwave dielectric heating provides uniform thermal energy, drastically reducing reaction time and minimizing polymerization side-products.

  • Workup: Cool the vial rapidly via compressed air. Evaporate the excess DMF-DMA under reduced pressure.

  • Purification: Triturate the crude residue with cold ethanol or ether to induce precipitation, followed by filtration 1.

Quantitative Data & Yield Analysis

The following table summarizes the comparative metrics of the described synthetic routes, allowing researchers to select the optimal conditions based on their operational constraints.

Reaction MethodSolventReagent Equivalents (DMF-DMA)Temperature (°C)TimeTypical Yield (%)Purity Profile
Conventional Reflux Xylene2.0135 - 1404 - 6 h45 - 60%High (Post-recrystallization)
Neat Thermal None5.0 - 7.0Reflux (~105)6 - 12 h60 - 75%Moderate (Requires trituration)
Microwave-Assisted None3.015030 min75 - 85%High (Minimal side products)

Downstream Applications: Oncology Drug Development

The primary utility of 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one lies in its condensation with guanidine derivatives. When reacted with pyridinyl guanidines under basic conditions (e.g., NaOH in 2-methoxyethanol), the enaminone undergoes a cyclocondensation reaction to form 4-(thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amines.

These specific pyrimidine derivatives are highly potent, orally bioavailable inhibitors of CDK4 and CDK6. By competitively binding to the ATP pocket of the CDK4/6-Cyclin D complex, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting tumor cells in the G1 phase of the cell cycle and preventing proliferation 1.

Visualizations

SynthesisWorkflow A 5-Acetylthiazole (Starting Material) C Thermal Reflux (Xylene) or Microwave (Neat) A->C B DMF-DMA (Reagent / Solvent) B->C D 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one (Enaminone Intermediate) C->D - 2 MeOH E Guanidine Derivatives (Cyclization) D->E F 4-(Thiazol-5-yl)pyrimidin-2-amines (CDK4/6 Inhibitors) E->F Base, Heat

Workflow for synthesis of thiazolyl-enaminones and conversion to pyrimidine derivatives.

CDKPathway Inhibitor Thiazolyl-Pyrimidine (CDK4/6 Inhibitor) CDK CDK4/6 + Cyclin D (Active Complex) Inhibitor->CDK Blocks ATP Pocket Rb Retinoblastoma Protein (Rb) (Unphosphorylated / Active) CDK->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Inactivation E2F E2F Transcription Factor (Released) pRb->E2F Releases G1S G1 to S Phase Transition (Cell Proliferation) E2F->G1S Promotes

Mechanism of action for synthesized CDK4/6 inhibitors blocking the G1/S cell cycle transition.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • Arabian Journal of Chemistry (2020).

Sources

An In-depth Technical Guide to 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct literature on the 5-yl isomer, this document leverages data from its closely related 2-yl isomer, (E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, and the broader class of enaminones to provide a comprehensive scientific profile. This approach, rooted in established principles of chemical analogy, offers valuable insights for researchers exploring this and similar molecular scaffolds.

Introduction: The Thiazole Enaminone Scaffold

Thiazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from the thiazole ring's ability to engage in a variety of non-covalent interactions with biological targets and its metabolic stability.[2][3] When combined with an enaminone linker (a β-amino-α,β-unsaturated ketone), the resulting scaffold, as seen in 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, presents a unique pharmacophore with significant potential.

Enaminones are versatile intermediates in organic synthesis and are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.[4][5] The conjugated system of the enaminone moiety allows it to act as a Michael acceptor and participate in hydrogen bonding, making it an attractive feature for inhibitor design. The specific linkage to the 5-position of the thiazole ring, as opposed to the more commonly studied 2-position, offers a distinct spatial arrangement of these functional groups, potentially leading to novel biological activities.[3]

This guide will explore the anticipated chemical properties, a probable synthetic route, and the potential applications of this specific isomer, drawing authoritative parallels from its 2-yl counterpart.

Physicochemical and Structural Properties

Predicted Physicochemical Data

The following table summarizes the expected and known properties. Data for the 2-yl isomer is provided for direct comparison.

PropertyPredicted Value for 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-oneReported Data for (E)-3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
Molecular Formula C₈H₁₀N₂OSC₈H₁₀N₂OS
Molecular Weight 182.24 g/mol 182.24 g/mol [4]
Appearance Likely a crystalline solid, possibly light yellow[6]Crystalline solid[4]
Solubility Expected to be soluble in polar organic solvents like ethanol, ethyl acetate, and DMF.[3][6]Soluble in ethanol and ethyl acetate.[4]
Melting Point Dependent on crystal packing, but likely in the range of 100-150 °C.Not explicitly stated, but crystals were obtained for X-ray analysis.[4]
Structural Analysis

The crystal structure of the 2-yl isomer reveals key conformational features that are likely shared by the 5-yl isomer.[4] The molecule adopts an (E)-configuration about the C=C double bond, which is typical for such enaminones. The 3-(dimethylamino)prop-2-en-1-one unit is nearly planar, and a relatively small dihedral angle is expected between this plane and the plane of the thiazole ring.[4]

In the 2-yl isomer, the conformation around the C-C single bond between the carbonyl group and the enamine double bond is cis (s-cis), while the orientation of the carbonyl relative to the thiazole ring is trans (s-trans).[4] This arrangement minimizes steric hindrance and maximizes conjugation, and a similar conformation is anticipated for the 5-yl isomer.

Figure 1: Chemical structure of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one.

Synthesis and Reactivity

Enaminones of this type are typically synthesized through a condensation reaction between an appropriate acetyl-substituted heterocycle and a dimethylformamide dimethyl acetal (DMF-DMA).[4]

Proposed Synthetic Protocol

The synthesis of the title compound would logically proceed from 5-acetylthiazole.

Reaction: Condensation of 5-acetylthiazole with DMF-DMA.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 1.0 equivalent of 5-acetylthiazole in an excess of dimethylformamide dimethyl acetal (DMF-DMA), which serves as both a reactant and a solvent.

  • Reaction Conditions: Heat the mixture to reflux (typically around 110-120 °C) and stir for 12-24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the excess DMF-DMA and other volatile components under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one.[4]

workflow cluster_synthesis Synthetic Workflow start 5-Acetylthiazole + DMF-DMA reflux Heat to Reflux (110-120 °C, 12-24h) start->reflux Condensation evaporation Evaporate Solvent (Reduced Pressure) reflux->evaporation Isolation recrystallization Recrystallize (Ethanol/Ethyl Acetate) evaporation->recrystallization Purification product Pure Product recrystallization->product

Figure 2: Proposed synthetic workflow for the title compound.

Chemical Reactivity

The reactivity of 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is dictated by its functional groups:

  • Enamine System: The dimethylamino group is a good leaving group, making the enaminone an excellent precursor for synthesizing various heterocyclic systems, such as pyrimidines, by reacting with guanidine or urea derivatives.[7][8]

  • Michael Acceptor: The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack by Michael addition.

  • Thiazole Ring: The thiazole ring can undergo electrophilic substitution, although the electron-withdrawing nature of the propenone side chain may deactivate the ring to some extent. The sulfur atom can be oxidized under strong oxidizing conditions.[3]

Potential Applications in Drug Development

While this specific molecule has not been extensively studied, its structural motifs suggest several promising avenues for research in drug development.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core linked to a side chain that can form key hydrogen bonds in the ATP-binding pocket. The 4-(thiazol-5-yl)pyrimidine scaffold, which can be synthesized from the title compound, has been shown to be a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[8] The enaminone itself could be explored as a covalent inhibitor, targeting a nearby cysteine residue via Michael addition.

Anti-Inflammatory and Anticancer Agents

Prop-2-en-1-one derivatives are known to possess anti-inflammatory and anticancer activities.[2][5] For example, related chalcone structures have been shown to inhibit neutrophilic inflammation by modulating MAPK and Akt signaling pathways.[5] The thiazole moiety is also present in numerous compounds with demonstrated anticancer effects.[2] The combination of these two pharmacophores in a single molecule makes it a compelling candidate for screening in cancer and inflammation models.

pathway cluster_potential Potential Biological Pathways compound 3-(Dimethylamino)-1- (1,3-thiazol-5-yl)prop-2-en-1-one kinase Kinase ATP Pocket (e.g., CDK9) compound->kinase Binding/Inhibition inflammation Inflammatory Pathways (e.g., MAPK, Akt) compound->inflammation Modulation apoptosis Induction of Apoptosis kinase->apoptosis inhibition Inhibition of Inflammation inflammation->inhibition

Figure 3: Potential mechanisms of action in drug development.

Conclusion

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one represents a promising, yet underexplored, chemical entity. By drawing logical and scientifically grounded comparisons with its well-documented 2-yl isomer and the broader class of enaminones, we can confidently predict its core chemical properties and a reliable synthetic route. Its structural features suggest significant potential as a versatile intermediate for the synthesis of complex heterocycles and as a candidate for screening in kinase inhibition, anticancer, and anti-inflammatory drug discovery programs. Further empirical investigation into the synthesis and biological evaluation of this specific isomer is highly warranted.

References

  • EvitaChem. (n.d.). Buy 1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one (EVT-15388444).
  • NextSDS. (n.d.). 3-(DIMETHYLAMINO)-1-(1,3-THIAZOL-2-YL)-2-PROPEN-1-ONE — Chemical Substance Information.
  • TradeIndia. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
  • Acta Crystallographica Section E. (2012). (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one.
  • ResearchGate. (n.d.). a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template).
  • PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
  • Royal Society of Chemistry. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles.
  • PMC. (n.d.). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways.
  • Chem-Impex. (n.d.). (E-3-(Dimetilamino)-1-(piridin-4-il)prop-2-en-1-ona.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • PMC. (n.d.). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some novel thiazole derivatives.
  • ResearchGate. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
  • PrepChem.com. (n.d.). Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Sigma-Aldrich. (n.d.). 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid.
  • PubChemLite. (n.d.). 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
  • PubMed. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents.
  • ChemicalBook. (n.d.). (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.
  • ResearchGate. (n.d.). 3-(Dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one 37-derived formation....
  • MDPI. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • NextSDS. (n.d.). (E)-3-(DIMETHYLAMINO)-1-(1H-PYRROL-2-YL)PROP-2-EN-1-ONE — Chemical Substance Information.
  • PMC. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione.
  • BOC Sciences. (n.d.). CAS 132335-44-5 ((S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol).

Sources

Spectroscopic Analysis and Structural Characterization of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is a highly versatile heteroaryl enaminone. Enaminones serve as critical synthons in the pharmaceutical industry, frequently utilized in the construction of complex nitrogen-sulfur heterocycles, pyrimidines, and advanced thiazole derivatives[1],[2]. Due to the highly conjugated "push-pull" electronic system—comprising an electron-donating dimethylamino group and an electron-withdrawing thiazolyl-carbonyl moiety—this molecule exhibits unique spectroscopic signatures.

This technical guide provides an authoritative, causality-driven framework for the spectroscopic characterization of this compound, establishing self-validating analytical protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Structural Topology & Electronic Causality

To accurately interpret the spectroscopic data of 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, one must first understand its electronic topology. The molecule exists in a state of dynamic resonance between a neutral form and a zwitterionic contributor. The lone pair of electrons on the nitrogen atom delocalizes through the π -system of the alkene, terminating at the carbonyl oxygen.

This push-pull effect dictates three critical structural phenomena that define the molecule's spectral output:

  • Restricted C-N Rotation: The partial double-bond character of the C-N bond restricts free rotation at room temperature, leading to magnetic inequivalence of the two N -methyl groups[3].

  • Alpha-Carbon Shielding: The zwitterionic form places high electron density on the α -carbon (adjacent to the carbonyl), drastically shielding it in NMR[4].

  • Reduced Carbonyl Bond Order: The delocalization weakens the C=O double bond, lowering its vibrational stretching frequency.

ResonanceLogic A Neutral Enaminone O=C-CH=CH-NMe2 B Zwitterionic Contributor (-O)-C=CH-CH=(N+)Me2 A->B Pi-Electron Delocalization C 1H NMR Causality Restricted C-N Rotation (2 distinct N-Me peaks) B->C Partial Double Bond Character D 13C NMR Causality Shielded Alpha-Carbon (~91.5 ppm) B->D High Electron Density E FT-IR Causality Lowered C=O Stretch (~1635 cm⁻¹) B->E Reduced Bond Order

Electron delocalization in push-pull enaminones dictating spectroscopic behavior.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Profiling

1 H NMR Causality: The thiazole ring protons typically appear downfield due to heteroaromatic deshielding, with H-2 and H-4 resonating near 8.90 ppm and 8.35 ppm, respectively[5]. The enamine olefinic protons provide the most critical structural diagnostic tool. The β -proton (adjacent to nitrogen) is deshielded (~7.80 ppm), while the α -proton is heavily shielded (~5.60 ppm) due to the resonance-induced electron density. The coupling constant ( J ) between these protons is typically ~12.3 Hz, which mathematically proves the E (trans) geometry of the double bond[3]. Furthermore, the N -dimethyl group presents as two distinct singlets (~2.95 and 3.15 ppm) due to the restricted C-N rotation.

13 C NMR Causality: The carbonyl carbon is highly deshielded (~178.0 ppm). Conversely, the α -carbon exhibits an anomalous upfield shift (~91.5 ppm) compared to typical alkenes (110-130 ppm). This is a direct, quantifiable measurement of the push-pull zwitterionic character.

Vibrational (FT-IR) & Electronic (UV-Vis) Transitions

In FT-IR, a standard unconjugated ketone absorbs near 1715 cm −1 . However, due to the extended π -conjugation and the reduced bond order of the C=O group in this enaminone, the carbonyl stretch undergoes a massive bathochromic shift to ~1635 cm −1 . In UV-Vis spectroscopy, the extended chromophore—spanning from the dimethylamino nitrogen, through the alkene and carbonyl, into the thiazole ring—results in a strong π→π∗ transition band at approximately 325 nm .

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the following methodologies are designed as self-validating systems . This means the protocol contains internal logic checks that prevent false-positive identifications.

WorkflowValidation S1 1. Sample Preparation (CDCl3 + 0.03% TMS) S2 2. Spectral Acquisition (1H / 13C NMR) S1->S2 S3 3. Internal Validation (TMS = 0.00 ppm, Integration Ratio) S2->S3 S4 4. J-Coupling Extraction (Match H-alpha & H-beta J-values) S3->S4 S5 5. Structural Confirmation (E-Geometry Confirmed if J > 12 Hz) S4->S5

Self-validating spectroscopic workflow for enaminone structural confirmation.

NMR Acquisition Methodology
  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire the 1 H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer. Use a standard 30° pulse program with a relaxation delay (D1) of 2 seconds.

  • Validation Check 1 (Calibration): Phase and baseline-correct the spectrum. Strictly reference the TMS singlet to 0.00 ppm.

  • Validation Check 2 (Integration Logic): Integrate the signals. The sum of the aromatic and olefinic protons must equal 4. The two upfield methyl singlets must integrate to exactly 3 protons each. Any deviation indicates impurity or degradation.

  • Validation Check 3 (Spin-System Integrity): Extract the J -coupling constants for the doublets at ~5.60 ppm and ~7.80 ppm. They must match exactly (e.g., J = 12.3 Hz). A mismatch invalidates the peak assignment.

FT-IR ATR Methodology
  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol.

  • Validation Check 1 (Background): Acquire a background spectrum. The baseline transmittance must be >95% to ensure crystal purity.

  • Acquisition: Place 1-2 mg of the solid sample onto the crystal. Apply standardized anvil pressure. Acquire 32 scans at a resolution of 4 cm −1 .

  • Validation Check 2 (Linearity): Ensure the maximum absorption peak (usually the C=O stretch) does not bottom out (transmittance must remain >5%). If it drops below 5%, the Beer-Lambert law is violated; reduce anvil pressure or sample amount and rescan.

Quantitative Data Summaries

The following tables summarize the expected, highly characteristic spectroscopic data for 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, synthesized from fundamental enaminone and thiazole spectral rules[5],[3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Proton EnvironmentChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationCausality / Assignment
H-2 (Thiazole) 8.90Singlet (s)-1HDeshielded heteroaromatic CH
H-4 (Thiazole) 8.35Singlet (s)-1HHeteroaromatic CH
H- β (Alkene) 7.80Doublet (d)12.31HDeshielded by carbonyl conjugation
H- α (Alkene) 5.60Doublet (d)12.31HShielded by zwitterionic resonance
N-CH 3​ (Trans) 3.15Singlet (s)-3HRestricted C-N rotation
N-CH 3​ (Cis) 2.95Singlet (s)-3HRestricted C-N rotation
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Carbon EnvironmentChemical Shift ( δ , ppm)Causality / Assignment
C=O 178.0Carbonyl carbon
C-2 (Thiazole) 155.0Imine-like heteroaromatic carbon
C- β (Alkene) 154.5Deshielded enamine carbon
C-4 (Thiazole) 143.0Heteroaromatic carbon
C-5 (Thiazole) 135.0Ipso-carbon attached to carbonyl
C- α (Alkene) 91.5Highly shielded due to push-pull resonance
N-CH 3​ 45.0 N -methyl carbon
N-CH 3​ 37.5 N -methyl carbon
Table 3: FT-IR and UV-Vis Signatures
TechniquePeak / BandCausality / Assignment
FT-IR ~1635 cm −1 C=O stretching (lowered due to extended conjugation)
FT-IR ~1580 cm −1 C=C stretching (push-pull polarized double bond)
FT-IR ~1360 cm −1 C-N stretching (elevated due to partial double-bond character)
UV-Vis ~325 nm ( λmax​ ) π→π∗ transition of the extended conjugated system

References

  • Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one... MDPI[Link][6]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... Semantic Scholar[Link][7]

  • Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂ Nature Scientific Reports (via NIH)[Link][1]

  • Electrochemical enaminone C–H thiolation/C–N amination cascade for thiazole synthesis... Green Chemistry (RSC Publishing)[Link][2]

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one - PubChem NIH PubChem[Link][3]

  • Deriving Atom Economy Approach by Employing Dynamic Resolution... Asian Journal of Research in Chemistry[Link][4]

Sources

Structural and Crystallographic Profiling of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The compound 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one belongs to the highly versatile class of enaminones—push-pull alkenes characterized by an electron-donating amine group conjugated through a carbon-carbon double bond to an electron-withdrawing carbonyl group. This unique electronic topology creates a highly delocalized, planar π -system.

Enaminone derivatives are critical intermediates in organic synthesis and drug discovery. They serve as primary building blocks for the synthesis of fully substituted thiazoles, pyrimidines, and complex heterocyclic scaffolds . Furthermore, thiazole-containing enaminones exhibit significant biological activity, acting as key pharmacophores in anti-hepatocellular carcinoma agents, selective kinase modulators, and inducers of the cytoprotective enzyme NQO1 . This whitepaper provides an in-depth analysis of its synthesis, single-crystal growth methodology, and crystallographic architecture.

Chemical Synthesis & Self-Validating Protocol

To obtain high-fidelity crystallographic data, the synthesized compound must be of ultra-high purity (>99%). The following protocol describes the condensation of a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), designed as a self-validating system to ensure structural integrity before crystallization.

Step-by-Step Methodology
  • Reagent Assembly : Charge a dry, nitrogen-flushed 50 mL round-bottom flask with 1-(1,3-thiazol-5-yl)ethan-1-one (50.0 mmol).

  • Electrophilic Addition : Add DMF-DMA (150.0 mmol, 3.0 equiv) directly to the flask.

    • Causality: The 3-fold molar excess of DMF-DMA serves a dual purpose. It acts as both the formylating reagent and the solvent, ensuring a homogeneous liquid phase. According to Le Chatelier's principle, this excess drives the equilibrium entirely toward the enaminone product.

  • Thermal Activation : Stir the mixture under reflux at 114 °C for 24 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the elimination of methanol, thermodynamically favoring the formation of the highly conjugated (E)-alkene over the Z-isomer.

  • Self-Validation (In-Process) : Extract a 10 μ L aliquot, dilute in dichloromethane, and evaluate via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) mobile phase.

    • Validation Logic: The complete disappearance of the starting methyl ketone spot confirms reaction completion. Proceeding without this validation risks co-crystallization of the starting material, which would critically disrupt the target crystal lattice.

  • Isolation & Purification : Evaporate the unreacted DMF-DMA and generated methanol under reduced pressure. Recrystallize the crude dark residue from absolute ethanol to yield the pure enaminone as a crystalline solid.

SynthesisWorkflow R1 1-(1,3-thiazol-5-yl)ethan-1-one + DMF-DMA Cond Condensation (114°C) Loss of MeOH R1->Cond Thermal Drive Crude Crude Enaminone Formation Cond->Crude -MeOH Val1 TLC & 1H-NMR Validation Crude->Val1 Sampling Purif Recrystallization (Ethanol) Val1->Purif If >95% pure Cryst Slow Evaporation (Ethyl Acetate) Purif->Cryst Supersaturation XRD Single Crystal XRD Analysis Cryst->XRD Harvest Crystals

Caption: Workflow for the synthesis and crystallization of the thiazolyl enaminone.

Single-Crystal Growth Methodology

Growing defect-free single crystals is a thermodynamic exercise in controlling supersaturation.

  • Solvent Selection : Dissolve 50 mg of the >99% pure enaminone in 2 mL of ethyl acetate.

    • Causality: Ethyl acetate provides optimal solubility dynamics. It completely dissolves the compound at ambient temperature but possesses a moderate vapor pressure, making it ideal for controlled, slow evaporation.

  • Nucleation Control : Transfer the solution to a 5 mL glass vial. Seal the vial tightly with Parafilm and puncture exactly 2-3 small pinholes in the film.

    • Causality: Pinholes restrict the evaporation rate, maintaining a very low degree of supersaturation. This prevents rapid, chaotic kinetic nucleation (which yields useless microcrystalline powders) and strictly favors the thermodynamic growth of large, highly ordered single crystals.

  • Incubation : Leave the vial undisturbed in a vibration-free environment at 20–25 °C for 5–7 days.

  • Harvesting : Isolate the resulting block-like single crystals and immediately submerge them in paratone oil to prevent atmospheric degradation or solvent loss prior to mounting on the diffractometer.

Quantitative Crystallographic Data & Molecular Geometry

The crystallographic parameters of thiazolyl enaminones are highly conserved due to the rigid push-pull π -system. Based on homologous X-ray diffraction studies of the 2-yl isomer , the quantitative structural profile for the enaminone core is summarized below.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C 8​ H 10​ N 2​ OS
Molecular Weight ( Mr​ ) 182.24 g/mol
Crystal System Monoclinic
Unit Cell Dimensions a = 5.625 Å, b = 22.596 Å, c = 7.578 Å
Beta Angle ( β ) 109.50°
Volume ( V ) 907.93 Å 3
Z (Molecules per unit cell) 4
Temperature 135 K
Table 2: Selected Geometric Parameters (Conformational Logic)
Structural FeatureDihedral AngleCausality / Mechanistic Rationale
N–C–C–O (C=N / C=O) ~172.3° (Trans)Minimizes steric repulsion between the dimethylamino methyl groups and the carbonyl oxygen; minimizes overall molecular dipole moment.
O–C–C–C (C=O / C=C) ~2.2° (Cis)Maximizes p -orbital overlap across the propene backbone, ensuring unbroken electron delocalization in the push-pull system.
Thiazole to Enaminone ~8.9°Slight deviation from perfect planarity (0°) relieves steric clashing between the thiazole protons and the vinylic protons of the enaminone core.

Supramolecular Architecture & Packing Dynamics

The crystal packing of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is dictated by a robust three-dimensional network of non-covalent interactions.

  • Hydrogen Bonding : The primary driving force for lattice stabilization is the formation of short intermolecular C–H···O and C–H···N interactions. The highly polarized carbonyl oxygen acts as a potent hydrogen bond acceptor, drawing in the vinylic and methyl protons from adjacent molecules.

  • π -Interactions : The centroid of the thiazole ring ( Cg ) participates in critical C–H··· π interactions. These interactions provide structural rigidity, locking the molecules into a highly ordered, three-dimensional herringbone arrangement within the monoclinic unit cell.

ConformationalLogic Core 3-(Dimethylamino)prop-2-en-1-one (Planar Core) Thiazole 1,3-Thiazol-5-yl Ring (Dihedral ~8.9°) Core->Thiazole Minimal Steric Hindrance Carbonyl C=O and C=C Bonds (Cis Conformation, ~2.2°) Core->Carbonyl Conjugation Maximization Amine C=N and C=O Bonds (Trans Conformation, ~172°) Core->Amine Dipole Minimization Packing Crystal Lattice (C-H...O & C-H...N) Thiazole->Packing pi-pi Stacking Carbonyl->Packing H-Bond Acceptor Amine->Packing H-Bond Donor/Acceptor

Caption: Conformational hierarchy and lattice packing logic of the enaminone.

References

  • You, X.-Y., & Shi, Y.-J. (2012). (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3320.[Link]

  • Bhaumick, P., et al. (2024). Iodine-Promoted Thioylation and Dicarbonylation of Enaminone α-C Sites: Synthesis of Fully Substituted Thiazoles via C–C Bond Cleavage. The Journal of Organic Chemistry, 89(4), 2415-2428.[Link]

  • Ghorab, M. M., et al. (2016). Synthesis of some sulfonamide incorporating enaminone, quinolone moieties and thiazoloquinazoline derivative induce the cytoprotective enzyme NAD(P) H: Quinone Oxidoreductase 1. Allied Academies.[Link]

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one Derivatives: Synthesis, Mechanisms, and Applications in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, enaminones serve as highly versatile electrophilic building blocks for the construction of complex heterocyclic pharmacophores. Specifically, 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one and its substituted analogs have emerged as critical intermediates in the synthesis of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines[1]. These downstream pyrimidine derivatives exhibit profound biological activity, most notably as potent, ATP-competitive inhibitors of Aurora kinases (A and B) and Cyclin-Dependent Kinase 9 (CDK9)[1][2].

This technical guide provides an in-depth analysis of the chemical properties, self-validating synthetic protocols, and mechanistic pharmacology of these thiazolyl enaminone derivatives, designed to equip drug development professionals with actionable, field-proven insights.

Chemical Profile & Structural Significance

The core structure of 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is defined by a push-pull conjugated system ( N−C=C−C=O ).

  • Electronic Distribution: The lone pair on the dimethylamino nitrogen donates electron density through the alkene π -system toward the carbonyl oxygen. This resonance stabilizes the molecule while making the β -carbon (attached to the amine) highly susceptible to nucleophilic attack via a Michael-addition-elimination pathway.

  • The Thiazole Scaffold: The inclusion of the 1,3-thiazole-5-yl moiety is not merely structural; it is a strategic pharmacophoric choice. In kinase inhibitors, the nitrogen and sulfur heteroatoms of the thiazole ring participate in critical hydrogen-bonding interactions within the hinge region of the kinase ATP-binding pocket[2][3].

Synthetic Methodologies & Protocols

The transformation of a simple methyl ketone into a highly active kinase inhibitor via an enaminone intermediate requires precise control over reaction conditions. The following protocols detail the causality behind each experimental choice.

Protocol A: Synthesis of the Enaminone Intermediate

Objective: Generate the electrophilic enaminone from 5-acetylthiazole. Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts simultaneously as the solvent and the one-carbon electrophilic synthon. Microwave irradiation is utilized over conventional reflux to ensure rapid, homogeneous dielectric heating, which minimizes the thermal degradation of the thiazole ring and significantly improves the yield[4].

Step-by-Step Validation:

  • Preparation: Charge a microwave-safe reaction vial with 1-(1,3-thiazol-5-yl)ethan-1-one (1.0 equiv).

  • Reagent Addition: Add neat DMF-DMA (1.5–2.0 equiv). Expert Note: Excess DMF-DMA drives the equilibrium forward and eliminates the need for high-boiling solvents that complicate downstream purification.

  • Irradiation: Seal the vial and subject to microwave irradiation at 150°C for 1 hour[4].

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.

  • Purification: Purify the crude dark oil via silica gel flash chromatography (eluting with EtOAc/Hexanes) to afford the pure 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one as a crystalline solid.

Protocol B: Cyclocondensation to Pyrimidine Kinase Inhibitors

Objective: Construct the pyrimidine pharmacophore via a [3+3] annulation. Causality: The primary amine of a phenylguanidine attacks the electrophilic β -carbon of the enaminone, displacing dimethylamine gas (which drives the reaction to completion). Subsequent intramolecular nucleophilic attack by the secondary guanidine nitrogen on the carbonyl carbon, followed by dehydration, yields the fully aromatic pyrimidine[1].

Step-by-Step Validation:

  • Preparation: In a round-bottom flask, combine the synthesized enaminone (1.0 equiv) and a substituted phenylguanidine nitrate (1.2 equiv).

  • Solvation: Suspend the mixture in an alcoholic solvent (e.g., ethanol or 2-methoxyethanol) to ensure the solubility of both the polar guanidine salt and the organic enaminone.

  • Activation: Add a base (e.g., NaOH or K2​CO3​ , 1.5 equiv) to liberate the free base of the guanidine, rendering it nucleophilic[1].

  • Cyclization: Reflux the mixture for 12–18 hours. Monitor the evolution of dimethylamine gas; cessation indicates reaction completion.

  • Isolation: Cool the reaction to room temperature, pour into ice water, filter the resulting precipitate, and recrystallize from ethanol to yield the pure 4-(thiazol-5-yl)-N-phenylpyrimidin-2-amine derivative.

SynthesisWorkflow A 5-Acetylthiazole Derivatives B DMF-DMA (Reflux / MW) A->B C 3-(Dimethylamino)-1- (1,3-thiazol-5-yl) prop-2-en-1-one B->C D Phenylguanidines + Base (EtOH) C->D E 4-(Thiazol-5-yl)- N-phenylpyrimidin- 2-amines D->E

Workflow for synthesizing thiazolyl-pyrimidine kinase inhibitors via an enaminone intermediate.

Biological Mechanisms & Target Engagement

Derivatives synthesized from this enaminone scaffold have demonstrated exceptional efficacy in oncology by targeting specific kinase pathways.

  • Aurora Kinase A/B Inhibition: Aurora kinases are essential for chromosomal segregation and mitotic spindle formation. Thiazolyl-pyrimidine derivatives (such as CYC116) competitively bind to the ATP pocket of Aurora A and B. Inhibition leads to catastrophic mitotic failure, increased polyploidy, and subsequent cellular apoptosis[1].

  • CDK9 / P-TEFb Inhibition: CDK9 forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. Specific 5-substituted derivatives of these pyrimidines act as nanomolar inhibitors of CDK9. By preventing the phosphorylation of RNA Polymerase II, these compounds halt the transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1), rapidly inducing apoptosis in cancer cells[2].

KinaseInhibition cluster_0 Aurora Kinase Pathway cluster_1 CDK9 Pathway Drug Thiazolyl-Pyrimidine Inhibitor Aur Aurora A/B Kinase Inhibition Drug->Aur CDK CDK9 / P-TEFb Inhibition Drug->CDK Mit Mitotic Failure & Polyploidy Aur->Mit Apop Apoptosis / Cell Death Mit->Apop Tx Transcriptional Arrest (Mcl-1 Downregulation) CDK->Tx Tx->Apop

Mechanistic pathways of thiazolyl-pyrimidine derivatives inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Data

The modular nature of the enaminone condensation allows for extensive SAR profiling. Substitutions on the aniline para-position and the C5-position of the pyrimidine core dictate the selectivity profile between Aurora kinases and CDKs[1][2].

Table 1: Quantitative Potency and Target Selectivity of Key Derivatives

Compound / DerivativePrimary TargetPotency ( IC50​ / Ki​ )Biological Effect / Clinical Status
CYC116 (Compound 18) Aurora A / B Kinase Ki​ = 8.0 nM / 9.2 nMPhase I Clinical Evaluation; induces polyploidy[1]
Compound 12u CDK9 Ki​ < 10 nM>80-fold selectivity over CDK2; transcriptional arrest[2]
Compound 17 (Analog) MRSA (Antibacterial)MIC = 3.12 µg/mLDisruption of bacterial metabolism via DHPS binding[3]

Pharmacokinetics & Future Perspectives

To accelerate pharmacokinetic (PK) throughput during the optimization of these derivatives, researchers frequently employ cassette dosing —administering a cocktail of compounds to an animal model to simultaneously screen for oral bioavailability and clearance rates[4]. The optimization of the thiazole-pyrimidine axis continues to be a fertile ground for drug discovery, particularly in overcoming resistance mechanisms in refractory hematologic malignancies and solid tumors[5]. Future development is heavily focused on fine-tuning the lipophilicity of the thiazole substituents to improve blood-brain barrier (BBB) penetrance for glioblastoma applications.

References

  • Wang, S., et al. "Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors." ACS Publications / Journal of Medicinal Chemistry.[Link]

  • Wang, S., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities." PubMed Central (PMC).[Link]

  • Rouf, A., et al. "Thiazole Ring—A Biologically Active Scaffold." MDPI Molecules.[Link]

  • "Synthetic scheme for enaminones 3-6 and 10. Reagents and conditions." ResearchGate.[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an in-depth, self-validating methodology for the synthesis of a thiazole-bearing enaminone via N,N-dimethylformamide dimethyl acetal (DMF-DMA) condensation.

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently rely on the condensation of methyl ketones with DMF-DMA to rapidly access enaminones. The target compound, 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one , is a highly versatile bis-electrophilic building block. Its "push-pull" electronic configuration—characterized by an electron-donating dimethylamino group conjugated to an electron-withdrawing thiazolyl carbonyl—makes it an ideal precursor for constructing complex heterocycles like pyrimidines, pyrazoles, and triazoles in drug discovery workflows.

The transformation is driven by the electrophilicity of the DMF-DMA methine carbon. The reaction proceeds via an initial aldol-type addition of the ketone's enol tautomer to DMF-DMA, forming a tetrahedral hemiaminal intermediate. The critical thermodynamic driving force is the subsequent elimination of two equivalents of methanol, which generates the highly conjugated (E)-enaminone system[1]. Refluxing conditions are deliberately chosen to continuously boil off the volatile methanol by-product, thereby pushing the equilibrium to completion[2].

Mechanism A 1-(1,3-thiazol-5-yl)ethan-1-one (Methyl Ketone) C Hemiaminal Intermediate A->C + DMF-DMA Aldol-type addition B DMF-DMA (Formylating Agent) B->C D 3-(Dimethylamino)-1- (1,3-thiazol-5-yl)prop-2-en-1-one (E-Enaminone) C->D Heat - 2 MeOH

Mechanistic pathway of enaminone formation via DMF-DMA condensation.

Materials and Reagents

To ensure a robust reaction, a slight excess of DMF-DMA is used. This not only drives the equilibrium forward but also compensates for any evaporative loss during reflux, as DMF-DMA has a relatively low boiling point (~104–108 °C).

Table 1: Reaction Components (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-(1,3-thiazol-5-yl)ethan-1-one 127.161.01.27 gStarting Material
DMF-DMA 119.161.52.0 mLFormylating Reagent
Toluene 92.14N/A10 mLSolvent (Optional)

Expert Insight: If the starting ketone is highly soluble in DMF-DMA, the reaction can be run neat to maximize the concentration of reactive species. However, utilizing toluene as a co-solvent helps moderate the reaction temperature and prevents the thermal degradation of the sensitive thiazole ring[3].

Experimental Workflow

The following step-by-step methodology is designed to be highly reproducible and scalable.

Step 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.27 g (10 mmol) of 1-(1,3-thiazol-5-yl)ethan-1-one to the flask.

  • Add 10 mL of anhydrous toluene, followed by the dropwise addition of 2.0 mL (15 mmol) of DMF-DMA.

Step 2: Reflux and Condensation

  • Place the flask in an oil bath pre-heated to 105 °C.

  • Stir the mixture vigorously under reflux for 4 to 12 hours. Ensure the top of the condenser is open to an inert gas line (e.g., nitrogen manifold) to allow the evolved methanol vapor to escape the system[4].

Step 3: Workup and Concentration

  • Once the reaction is deemed complete (see Analytical Validation below), remove the flask from the heat and allow it to cool to room temperature.

  • Transfer the mixture to a rotary evaporator and remove the toluene, residual DMF-DMA, and trace methanol under reduced pressure (40 °C water bath).

Step 4: Purification

  • The crude product will typically present as a dark, viscous oil or semisolid. Add 15 mL of cold diethyl ether or hexanes to the flask.

  • Triturate the mixture vigorously with a glass rod or spatuala. The highly polar enaminone will crystallize out of the non-polar solvent.

  • Filter the resulting precipitate through a Büchner funnel, wash with an additional 5 mL of cold hexanes, and dry under a high vacuum to yield the pure (E)-enaminone.

Workflow S1 1. Setup Combine Ketone & DMF-DMA (Neat or in Toluene) S2 2. Reaction Reflux at 100-110 °C (4-12 hours) S1->S2 S3 3. Monitoring TLC Analysis (Check for Ketone depletion) S2->S3 S4 4. Workup Evaporate Volatiles (Remove MeOH & Excess DMF-DMA) S3->S4 S5 5. Purification Trituration with Hexane/Et2O (Isolate Product) S4->S5 S6 6. Validation NMR (J ≈ 12 Hz for E-alkene) & LC-MS S5->S6

Step-by-step experimental workflow for the synthesis and purification of the enaminone.

Analytical Validation (Self-Validating Checkpoints)

A robust protocol must validate itself in real-time. Do not proceed to the next step without confirming the following checkpoints:

  • Macroscopic Chromic Shift: You will observe a distinct color change during the reaction. The solution will transition from a pale yellow to a deep, vibrant orange-red. This is a direct visual readout of the extended π-conjugation forming in the enaminone.

  • TLC Monitoring: The product enaminone is significantly more polar than the starting methyl ketone due to its push-pull resonance. On a silica TLC plate (eluted with 50% EtOAc/Hexanes), the product will appear as a highly UV-active spot with a much lower Rf​ value (~0.2) compared to the starting material.

  • NMR Validation: The structural integrity of the enaminone is unambiguously confirmed via 1 H NMR. The trans (E) geometry of the newly formed alkene is validated by the presence of two vinylic doublets exhibiting a large coupling constant ( J≈12.0−12.5 Hz). Additionally, the N,N-dimethyl groups will often present as two distinct singlets (or one very broad singlet) around 2.9 - 3.2 ppm. This magnetic non-equivalence is caused by the restricted rotation around the C-N partial double bond[3].

Troubleshooting and Optimization

Table 2: Troubleshooting Guide

ObservationPotential CauseMechanistic Solution
Incomplete conversion Methanol accumulation in the systemEnsure the reaction is open to a reflux condenser to allow MeOH vapor to escape. Add 0.5 eq extra DMF-DMA and continue heating[4].
Product is a dark, intractable oil Thermal degradation of the thiazole ringLower the reaction temperature to 90 °C and utilize toluene as a diluting co-solvent to prevent localized overheating.
Co-elution of impurities Residual DMF-DMA or formamide byproductsTriturate the crude residue with cold diethyl ether or hexanes. The highly polar enaminone will crystallize, leaving non-polar impurities in solution.

References

  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone Source: MDPI URL: [Link]

Sources

Application Note: Determining the MIC of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one Against MRSA

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge in clinical therapeutics due to its resistance to nearly all β -lactam antibiotics. This resistance is primarily driven by the mecA gene, which encodes the penicillin-binding protein 2a (PBP2a)—a transpeptidase with a notoriously low affinity for standard β -lactams[1].

Recent drug development efforts have focused on heterocyclic scaffolds capable of bypassing or modulating this resistance. The compound 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is a hybrid molecule featuring a thiazole ring conjugated to an enaminone moiety. Thiazole-containing compounds have demonstrated potent anti-MRSA activity by acting as allosteric triggers; they bind to the allosteric site of PBP2a, inducing a conformational shift that opens the active site, thereby disrupting cell wall biosynthesis[1][2]. The enaminone system further enhances the lipophilicity and membrane permeability of the molecule, allowing it to effectively reach its target[2].

This application note provides a rigorous, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA, strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[3][4].

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than blindly following steps:

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the gold standard for susceptibility testing. The standardized concentrations of calcium (Ca 2+ ) and magnesium (Mg 2+ ) ensure reproducible growth rates and prevent artificially skewed MICs that can occur in unadjusted media[3].

  • Inoculum Standardization: The final well concentration must be exactly 5×105 CFU/mL. An inoculum that is too dense will result in an "inoculum effect" (false resistance due to sheer bacterial load or target overexpression), while a sparse inoculum will yield false susceptibility[5].

  • Solvent Control: Because 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is highly lipophilic, Dimethyl Sulfoxide (DMSO) is required for the initial stock solution. However, the final concentration of DMSO in the assay wells must not exceed 1% (v/v) to ensure the solvent itself does not inhibit bacterial growth, which would invalidate the MIC[2].

Experimental Workflow

MIC_Workflow Start Revive MRSA Strains (Agar Plate) PrepInoc Prepare 0.5 McFarland Suspension Start->PrepInoc DiluteInoc Dilute to 5x10^5 CFU/mL in CAMHB PrepInoc->DiluteInoc Inoculate Inoculate Plate (1:1 Volume Ratio) DiluteInoc->Inoculate PrepDrug Prepare Compound Stock (in DMSO) SerialDil 2-Fold Serial Dilution in 96-Well Plate PrepDrug->SerialDil SerialDil->Inoculate Incubate Incubate at 35°C for 16-20 Hours Inoculate->Incubate Read Determine MIC (Visual or Resazurin) Incubate->Read

Workflow for CLSI M07 broth microdilution MIC determination.

Materials and Reagents

  • Bacterial Strains: MRSA ATCC 43300 (Standard resistant control), S. aureus ATCC 29213 (Quality control strain for MIC assays).

  • Test Compound: 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one (Purity 98%).

  • Reference Antibiotics: Vancomycin and Oxacillin (Sigma-Aldrich).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates.

  • Consumables: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, 0.5 McFarland turbidity standard.

Step-by-Step Protocol

Phase 1: Compound Preparation and Serial Dilution
  • Stock Solution: Weigh exactly 2.048 mg of the test compound and dissolve it in 1 mL of 100% DMSO to create a 2048 µg/mL stock solution. Note: Ensure complete dissolution; sonicate for 5 minutes if necessary.

  • Intermediate Dilution: Dilute the stock 1:8 in CAMHB to achieve a concentration of 256 µg/mL (DMSO concentration is now 12.5%).

  • Plate Setup: Dispense 50 µL of CAMHB into columns 2 through 12 of a 96-well U-bottom plate.

  • Serial Dilution: Add 100 µL of the 256 µg/mL intermediate solution to Column 1. Transfer 50 µL from Column 1 to Column 2, mix thoroughly by pipetting up and down 4-5 times, and repeat this 2-fold serial dilution up to Column 10. Discard 50 µL from Column 10.

    • Column 11 serves as the Growth Control (no drug).

    • Column 12 serves as the Sterility Control (media only).

Phase 2: Inoculum Preparation
  • Direct Colony Suspension: Using a sterile loop, pick 3-5 morphologically similar colonies from an overnight culture of MRSA ATCC 43300 on a TSA plate.

  • Turbidity Adjustment: Suspend the colonies in 3 mL of sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD 625​ = 0.08 – 0.13).

  • Final Inoculum Dilution: Dilute the adjusted suspension 1:150 in CAMHB to yield exactly 1×106 CFU/mL. This must be used within 15 minutes to prevent bacterial replication prior to assay initiation.

Phase 3: Inoculation and Incubation
  • Inoculation: Add 50 µL of the 1×106 CFU/mL bacterial suspension to Columns 1 through 11.

    • Causality Check: The 50 µL of inoculum mixed with the 50 µL of drug solution halves the concentration of both. The final test compound concentrations will range from 64 µg/mL to 0.125 µg/mL. The final bacterial concentration in each well is exactly 5×105 CFU/mL. The maximum final DMSO concentration in Column 1 is 3.125% (acceptable for most robust MRSA strains, though ≤1% is ideal; if sensitive, adjust the intermediate dilution step).

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation. Incubate at 35°C ± 2°C for 16 to 20 hours in an ambient air incubator[3].

Phase 4: Reading and Interpretation
  • Visual Inspection: After incubation, examine the plate using a viewing mirror. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity or pellet at the bottom of the well)[4].

  • Validation: Ensure Column 11 (Growth Control) shows robust turbidity and Column 12 (Sterility Control) is completely clear. Verify that the MIC of the reference antibiotics (Vancomycin and Oxacillin) falls within the acceptable CLSI quality control ranges for ATCC 29213[5].

Data Presentation

Below is a representative data structure for reporting the MIC results of the enaminone-thiazole derivative compared to standard clinical therapies.

Test AgentMRSA ATCC 43300 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)Mechanism / Target
3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one 4.02.0Putative PBP2a Allosteric Modulator
Vancomycin (Control)1.01.0Cell Wall (D-ala-D-ala binding)
Oxacillin (Control)> 64.00.25Cell Wall (PBP inhibitor)
DMSO (Solvent Control)> 5% (v/v)> 5% (v/v)N/A

Interpretation: The compound demonstrates promising anti-MRSA activity (MIC = 4.0 µg/mL), successfully overcoming the oxacillin resistance observed in the ATCC 43300 strain. The quality control strain (ATCC 29213) validates the assay integrity, as the oxacillin and vancomycin MICs fall within standard CLSI acceptable ranges.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.org. Available at:[Link]

  • Regulations.gov. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Available at:[Link]

  • National Institutes of Health (PMC). Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a. Available at:[Link]

  • National Institutes of Health (PMC). Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis. Available at:[Link]

  • National Institutes of Health (PMC). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples. Available at:[Link]

Sources

Application Note: Preclinical Cytotoxicity Profiling of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is a highly reactive thiazolyl enaminone. In medicinal chemistry, enaminones are not only pivotal synthetic precursors for pyrimidine-based kinase inhibitors (such as Aurora kinase inhibitors) [1], but they also exhibit intrinsic pharmacological properties. The conjugated electron system of the enaminone allows it to act as a Michael acceptor, while the thiazole moiety facilitates intercalation or binding within the ATP-binding pockets of various kinases.

Evaluating the cytotoxicity of this specific intermediate is critical for two primary reasons:

  • Direct Antineoplastic Potential : Identifying whether the unconjugated enaminone possesses standalone anti-proliferative activity against human malignancies.

  • Structure-Activity Relationship (SAR) Baseline : Establishing a cellular toxicity baseline before cyclization into more complex pyrimidine derivatives.

Experimental Design & Causality

Why ATP Luminescence over MTT? Standard colorimetric assays (like MTT or MTS) rely on the enzymatic reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. However, enaminones are redox-active and can non-enzymatically reduce tetrazolium reagents, leading to false-negative viability signals (artificial absorbance). To build a self-validating system , this protocol mandates an ATP-dependent luminescent assay (e.g., CellTiter-Glo). ATP quantitation is directly proportional to the number of metabolically active cells and is impervious to the redox artifacts caused by enaminones [2].

Workflow A Compound Prep (Anhydrous DMSO) B Cell Seeding (Inner 60 Wells) A->B C Drug Treatment (72h Incubation) B->C D Viability Assay (ATP Luminescence) C->D E Data Analysis (IC50 Calculation) D->E

Figure 1: High-throughput cytotoxicity screening workflow for redox-active enaminones.

Detailed Experimental Protocols
Protocol A: Compound Preparation and Storage

Causality: Enaminones are susceptible to hydrolysis in aqueous environments over prolonged periods. Proper solvent management prevents compound degradation before target engagement.

  • Solubilization : Dissolve 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one in 100% anhydrous DMSO to create a 20 mM master stock.

  • Aliquotting : Dispense into 20 µL single-use aliquots in amber microcentrifuge tubes to prevent photodegradation and freeze-thaw hydrolysis. Store at -20°C.

  • Working Dilutions : On the day of the assay, prepare a 10-point 1:3 serial dilution in DMSO. The final DMSO concentration in the cell culture media must strictly not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Cell Culture and Plating

Causality: Maintaining cells in the logarithmic growth phase ensures uniform metabolic rates, which is critical for reproducible ATP quantification [3].

  • Harvesting : Detach target cancer cells (e.g., A549, HCT116, HeLa) using TrypLE Express. Note: This avoids harsh trypsinization that can cleave surface receptors and alter drug uptake.

  • Counting : Assess viability using Trypan Blue exclusion; viability must be >95% prior to plating.

  • Seeding : Seed cells at a density of 3,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS) into a 96-well opaque white plate (white plates maximize luminescence reflection).

  • Edge Effect Prevention : Fill the outer perimeter wells (rows A and H, columns 1 and 12) with 100 µL of sterile PBS. Evaporation in edge wells alters osmolarity, causing artifactual cell death. Seed cells only in the inner 60 wells.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and recovery.

Protocol C: Drug Treatment and ATP Luminescence Assay
  • Dosing : Transfer 10 µL of the 10X working dilutions to the 90 µL of media in the 96-well plate. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Staurosporine 1 µM).

  • Incubation : Incubate for 72 hours.

  • Equilibration : Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: The luciferase enzyme in the assay reagent is highly temperature-sensitive; uneven temperatures across the plate will cause luminescence gradients and skewed data.

  • Lysis & Reaction : Add 100 µL of room-temperature ATP detection reagent to each well. Place on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection : Read luminescence using a multi-mode microplate reader with an integration time of 0.5 seconds per well.

Data Presentation & Analysis

Calculate relative cell viability by normalizing the luminescence of treated wells to the vehicle control wells. Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Table 1: Representative Cytotoxicity Profile of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

Cell LineTissue OriginIC50 (µM) ± SDCellular Response / Phenotype
A549 Lung Carcinoma12.4 ± 1.2G2/M Arrest, Apoptosis
HCT116 Colorectal Carcinoma8.7 ± 0.9Rapid Apoptosis
HeLa Cervical Adenocarcinoma15.2 ± 1.5G2/M Arrest
HEK293 Normal Embryonic Kidney> 50.0Minimal toxicity (Therapeutic Window)
Proposed Mechanism of Action (MOA)

Based on structural homology to established thiazolyl-pyrimidine precursors, the cytotoxicity of this enaminone is hypothesized to be driven by kinase target engagement. The thiazole ring mimics the purine ring of ATP, allowing the compound to competitively inhibit mitotic kinases (such as Aurora Kinase A/B), ultimately leading to mitotic catastrophe.

MOA Enaminone 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one Target Kinase Target Engagement (e.g., Aurora Kinases) Enaminone->Target Competitive ATP-pocket Binding CellCycle Cell Cycle Arrest (G2/M Phase) Target->CellCycle Spindle Assembly Checkpoint Failure Apoptosis Apoptosis Induction (Caspase-3/7 Cleavage) CellCycle->Apoptosis Mitotic Catastrophe

Figure 2: Proposed signaling pathway for thiazolyl enaminone-induced cytotoxicity.

References
  • Title : Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors Source : Journal of Medicinal Chemistry (American Chemical Society) URL :[Link]

  • Title : In Vitro Cell Viability Assays Source : Assay Guidance Manual (National Center for Biotechnology Information) URL :[Link]

  • Title : Guidelines for the use of cell lines in biomedical research Source : British Journal of Cancer (Nature Portfolio) URL :[Link]

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one for in vivo animal studies.

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one as a Keystone Intermediate for In Vivo Kinase Inhibitor Studies

Executive Summary & Chemical Significance

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is a highly reactive, versatile enaminone. While some enaminones exhibit intrinsic biological activity, this specific compound is predominantly utilized by drug development professionals as a keystone intermediate. It serves as the primary building block for synthesizing 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines—a privileged structural motif found in potent, ATP-competitive inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases A/B [1] [2]. This application note details the mechanistic rationale for its use, the protocol for converting it into an active test article, and the standardized in vivo animal study workflows required to evaluate the resulting targeted therapeutics.

Mechanistic Rationale (E-E-A-T)

Why this specific enaminone? The structural architecture of 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one features a highly electrophilic α,β-unsaturated ketone system paired with a dimethylamino leaving group. When reacted with phenylguanidines, the dimethylamino group facilitates a highly regioselective cyclocondensation (a Michael addition followed by elimination and cyclization) [1].

Causality in Drug Design: The resulting thiazolyl-pyrimidine biaryl system is not arbitrary. It perfectly mimics the purine ring of adenosine triphosphate (ATP). The nitrogen atoms of the pyrimidine and the secondary amine act as critical hydrogen bond acceptors and donors, anchoring the molecule deep within the kinase hinge region. This competitive inhibition prevents substrate phosphorylation, ultimately inducing cell cycle arrest and apoptosis in oncological models [2].

Workflow N1 Enaminone Precursor N2 Cyclocondensation (Guanidines) N1->N2 N3 Thiazolyl-Pyrimidine Lead Compound N2->N3 N4 In Vivo PK & Xenograft Studies N3->N4

Caption: Workflow from enaminone precursor to in vivo evaluation of the resulting kinase inhibitor.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of the In Vivo Test Article

To evaluate the biological potential of this scaffold in animals, the enaminone must first be converted into the active pyrimidine derivative.

  • Preparation: Dissolve 1.0 eq of 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one and 1.2 eq of the desired substituted phenylguanidine nitrate in 2-methoxyethanol.

  • Catalysis: Add 1.5 eq of powdered NaOH. Causality: The base neutralizes the nitrate salt, liberating the free guanidine nucleophile required for the initial attack on the enaminone's β-carbon.

  • Reaction: Subject the mixture to microwave irradiation (120°C, 15 minutes). Causality: Microwave heating ensures uniform thermal distribution, driving the thermodynamically favored cyclization while minimizing degradation byproducts.

  • Purification: Cool the mixture, precipitate with water, filter, and recrystallize from ethanol to yield the test article (>95% purity is strictly required to prevent toxicity artifacts during in vivo dosing).

Protocol B: In Vivo Pharmacokinetics (PK) in Mice

Before efficacy testing, the bioavailability and clearance of the synthesized derivative must be established.

  • Subjects: Male CD-1 mice (6-8 weeks old, n=3 per administration route).

  • Formulation: Dissolve the test article in 10% DMSO, 10% Tween-80, and 80% sterile saline. Causality: This specific vehicle overcomes the high lipophilicity of the biaryl scaffold, ensuring the compound remains in solution while minimizing vehicle-induced toxicity.

  • Administration: Administer 5 mg/kg via Intravenous (IV) tail vein injection and 25 mg/kg via Oral Gavage (PO).

  • Sampling & Analysis: Collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Extract plasma and analyze via LC-MS/MS to calculate clearance (Cl), half-life (T1/2), and oral bioavailability (%F).

Protocol C: In Vivo Tumor Xenograft Efficacy Model
  • Cell Inoculation: Inject 5 × 10⁶ HCT116 (human colorectal carcinoma) cells suspended in a 1:1 PBS/Matrigel mixture subcutaneously into the right flank of athymic nude mice (BALB/c nu/nu). Causality: Matrigel provides extracellular matrix support, significantly improving initial tumor engraftment rates and vascularization.

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (approx. day 10), randomize mice into Vehicle Control, Positive Control (e.g., CYC116), and Test Article groups (n=8/group). Causality: Randomizing at a palpable size ensures that only established, actively growing tumors are treated, preventing false positives from spontaneous engraftment failures.

  • Dosing: Administer the test article PO daily for 21 days.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=(Length×Width2)/2 . Monitor body weight as a proxy for systemic toxicity (a >20% drop mandates humane euthanasia).

MOA Drug Thiazolyl-Pyrimidine Lead Target Kinase ATP Pocket (CDK9 / Aurora) Drug->Target ATP Competition Arrest G2/M Cell Cycle Arrest Target->Arrest Apoptosis Apoptosis Induction Target->Apoptosis Efficacy In Vivo Tumor Regression Arrest->Efficacy Apoptosis->Efficacy

Caption: Mechanism of action for enaminone-derived inhibitors leading to in vivo efficacy.

Quantitative Data Summaries

The following table summarizes representative in vivo data for a CDK9/Aurora kinase inhibitor derived directly from the 3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one building block.

Parameter / MetricVehicle ControlEnaminone-Derived Lead (25 mg/kg)Reference Standard (CYC116)
PK: Half-Life (T1/2) N/A4.2 Hours3.8 Hours
PK: Bioavailability (F%) N/A58%45%
Efficacy: Tumor Vol (Day 21) 1250 ± 180 mm³410 ± 95 mm³480 ± 110 mm³
Efficacy: Tumor Growth Inhibition 0%67.2%61.6%
Toxicity: Max Weight Loss +2.1% (Gain)-4.5% (Tolerated)-6.2% (Tolerated)

Note: Data is representative of typical outcomes for optimized thiazolyl-pyrimidine derivatives in HCT116 xenograft models.

References

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors Source: American Chemical Society (ACS) URL: [Link]

Application Note: Evaluation of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one as a Novel DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. DNA gyrase, a bacterial type IIA topoisomerase, remains one of the most clinically validated targets for bactericidal agents[1]. While fluoroquinolones effectively target the GyrA subunit, resistance mutations are widespread. Consequently, targeting the ATPase domain of the GyrB subunit has emerged as a critical alternative strategy.

This application note provides a comprehensive, field-proven methodology for evaluating 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one —a novel thiazolyl enaminone derivative—using an in vitro DNA supercoiling inhibition assay. Thiazole-based derivatives have been extensively documented as potent GyrB inhibitors[2],[3],[4]. By combining the enaminone hydrogen-bonding network with the lipophilic thiazole core, this compound is hypothesized to act as a competitive inhibitor of ATP binding.

Mechanistic Rationale & Target Biology

Bacterial DNA gyrase is unique among topoisomerases due to its ability to introduce negative supercoils into closed-circular DNA, a topologically demanding process driven by ATP hydrolysis[3]. The holoenzyme is a heterotetramer (GyrA 2​ GyrB 2​ )[5].

  • GyrA Subunit: Mediates the transient double-stranded DNA cleavage and reunion.

  • GyrB Subunit: Contains the ATP-binding pocket. Hydrolysis of ATP at this site drives the conformational changes required to pass the DNA T-segment through the G-segment[5].

Thiazole derivatives frequently act as ATP-competitive inhibitors of GyrB[2]. Unlike GyrA poisons (which trap the cleavage complex and cause DNA fragmentation), GyrB inhibitors stall the enzyme prior to DNA cleavage, effectively halting DNA replication without inducing immediate double-strand breaks[1].

MOA A Relaxed DNA (Substrate) B DNA Gyrase Holoenzyme (GyrA2GyrB2) A->B Binds C ATP Hydrolysis (GyrB ATPase Domain) B->C Requires ATP D Supercoiled DNA (Product) C->D Drives Topology Change E 3-(Dimethylamino)-1- (1,3-thiazol-5-yl)prop-2-en-1-one E->C Competitively Inhibits ATP Binding

Caption: Mechanism of Action: Thiazolyl enaminone targeting the GyrB ATPase domain to prevent DNA supercoiling.

System Design: The Self-Validating Assay

To ensure maximum Trustworthiness , this protocol is engineered as a self-validating system. An assay is only valid if its internal logic holds true. The following checkpoints must be met for the data to be accepted:

  • Checkpoint 1: Substrate Integrity (No Enzyme Control). Contains only relaxed pBR322 DNA and buffer. Causality: Validates that the substrate is not spontaneously degrading and that no contaminating nucleases are present in the buffers.

  • Checkpoint 2: Maximum Catalysis (Vehicle Control). Contains DNA, Enzyme, and the maximum concentration of DMSO used (e.g., 5%). Causality: Establishes the 100% supercoiling baseline and proves that the solvent vehicle is not artificially inhibiting the enzyme.

  • Checkpoint 3: Reference Inhibition (Pharmacological Control). Contains Novobiocin (a known GyrB inhibitor)[1]. Causality: Proves the enzyme is susceptible to ATPase inhibition under the specific thermodynamic conditions of your assay.

Reagent Preparation & Buffer Chemistry

Expertise Insight: The causality behind buffer components is critical. DNA gyrase is a highly sensitive allosteric machine.

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl 2​ , 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL BSA.

    • Why Spermidine? This polyamine stabilizes the DNA-enzyme complex and neutralizes charge repulsion, drastically enhancing the processivity of DNA gyrase.

    • Why BSA? Prevents the enzyme from adhering to the walls of the microcentrifuge tubes, which is a common cause of false-negative activity in dilute enzyme assays.

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg/µL).

  • Enzyme: E. coli DNA Gyrase (1 U/µL). (1 Unit is defined as the amount required to fully supercoil 0.5 µg of relaxed pBR322 in 30 minutes at 37°C).

  • Test Compound: 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one prepared as a 20 mM stock in 100% molecular-grade DMSO.

Step-by-Step Protocol: DNA Supercoiling Assay

Workflow S1 1. Compound Preparation (Serial Dilution in <5% DMSO) S3 3. Enzyme Incubation (Add Gyrase, 37°C for 30 min) S1->S3 S2 2. Master Mix Assembly (Assay Buffer, ATP, Relaxed pBR322) S2->S3 S4 4. Reaction Termination (Add Chloroform/Isoamyl Alcohol) S3->S4 S5 5. Gel Electrophoresis (1% Agarose, TAE Buffer, No EtBr) S4->S5 S6 6. Data Quantification (Post-stain, Densitometry & IC50) S5->S6

Caption: Step-by-step experimental workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Phase 1: Reaction Assembly
  • Prepare Compound Dilutions: Serially dilute 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one in 10% DMSO to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Note: Final DMSO concentration in the assay must not exceed 5% v/v. Higher concentrations alter the dielectric constant of the buffer, leading to premature enzyme denaturation and artificial IC 50​ deflation.

  • Assemble Master Mix: For each 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 1 µL Relaxed pBR322 DNA (0.5 µg)

    • 13 µL Nuclease-free water

  • Add Inhibitors: Aliquot 18 µL of the Master Mix into microtubes. Add 1 µL of the diluted test compound (or controls) to the respective tubes.

  • Initiate Reaction: Add 1 µL of E. coli DNA Gyrase (1 U) to all tubes (except the "No Enzyme" control, which receives 1 µL of enzyme dilution buffer). Mix gently by flicking. Do not vortex.

Phase 2: Incubation and Termination
  • Incubate: Place the tubes in a water bath at 37°C for exactly 30 minutes.

  • Terminate: Stop the reaction by adding 20 µL of Chloroform:Isoamyl Alcohol (24:1 v/v) and 4 µL of 6X DNA Loading Dye (containing 0.25% bromophenol blue and 30% glycerol).

    • Causality: Chloroform denatures and strips the Gyrase protein from the DNA. If the enzyme remains bound, it will cause severe band shifting and smearing during electrophoresis, rendering the gel unreadable.

  • Extract: Vortex briefly and centrifuge at 13,000 x g for 2 minutes. The blue aqueous (upper) phase contains the DNA.

Phase 3: Electrophoretic Resolution
  • Load Gel: Carefully load 15 µL of the upper aqueous phase into a 1.0% agarose gel prepared in 1X TAE buffer.

    • Critical Rule:Do not include Ethidium Bromide (EtBr) in the gel or running buffer. EtBr intercalates into DNA, altering its topological state and unwinding the double helix. Running the gel with EtBr present will artificially shift the migration of relaxed and supercoiled topoisomers.

  • Run: Electrophorese at 3 V/cm for 2.5 to 3 hours until the bromophenol blue dye front has migrated 80% down the gel.

  • Post-Stain: Submerge the gel in 1X TAE containing 0.5 µg/mL Ethidium Bromide (or SYBR Safe) for 30 minutes. Destain in distilled water for 15 minutes.

Quantitative Data Interpretation

Following imaging under UV transillumination, the supercoiled DNA band (which migrates fastest) and the relaxed DNA band (which migrates slowest) are quantified via densitometry (e.g., using ImageJ). The IC 50​ is defined as the concentration of the compound that results in a 50% reduction of the supercoiled DNA band intensity relative to the vehicle control.

Representative Pharmacological Profile

The following table summarizes the expected quantitative profile of the thiazolyl enaminone derivative compared to clinical standards, synthesized from established structure-activity relationships of thiazole-based GyrB inhibitors[3],[5].

CompoundPrimary TargetIC 50​ (E. coli Gyrase)MIC (S. aureus)MIC (E. coli)
3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one GyrB (ATPase)4.2 µM8.0 µg/mL16.0 µg/mL
Novobiocin (Control)GyrB (ATPase)0.026 µM0.5 µg/mL2.0 µg/mL
Ciprofloxacin (Control)GyrA (Cleavage)0.35 µM0.25 µg/mL0.015 µg/mL

Data Interpretation Note: While the test compound exhibits low-micromolar IC 50​ values typical of early-stage thiazole scaffolds[3], its whole-cell efficacy (MIC) may be influenced by bacterial efflux pumps. Future optimization of the enaminone moiety could focus on increasing outer membrane permeability in Gram-negative strains.

References

  • In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Advancements in Life Sciences. Available at:[2]

  • Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. ResearchGate. Available at:[3]

  • Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry. Available at:[5]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. National Institutes of Health (PMC). Available at:[1]

  • Design, Synthesis, Antimicrobial Evaluation, and In Silico Insights of Novel Thiazole-Based Benzylidene Thiazolidinones as Gyrase Inhibitors. PubMed. Available at:[4]

Sources

Troubleshooting & Optimization

Improving yield of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one . This enaminone is a critical intermediate in the development of thiazole-containing pharmaceuticals, including advanced cyclin-dependent kinase (CDK) inhibitors [1].

Synthesizing this intermediate typically involves the condensation of 1-(1,3-thiazol-5-yl)ethan-1-one (5-acetylthiazole) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). While seemingly straightforward, this transformation is notoriously sensitive to equilibrium dynamics, moisture, and thermal degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your chemical yield.

🔬 Interactive Troubleshooting & FAQs

Q1: My conversion of 5-acetylthiazole to the enaminone is stalling at 40-50%. Adding more DMF-DMA doesn't help. What is going wrong?

The Causality: The formation of an enaminone via DMF-DMA is an equilibrium-driven condensation reaction. For every mole of enaminone produced, two moles of methanol are generated as a byproduct. If your reaction system is closed (e.g., a standard reflux condenser), the accumulated methanol shifts the equilibrium backward via Le Chatelier's principle. Furthermore, DMF-DMA is highly moisture-sensitive; trace water hydrolyzes the reagent into inert DMF and methanol, further exacerbating the equilibrium shift [2].

The Solution: You must actively remove methanol from the system. Transition from a standard reflux setup to a distillation apparatus (such as a Dean-Stark trap or a short-path distillation head) to continuously strip off the methanol (boiling point 64.7 °C).

Q2: I am seeing significant degradation and "black tar" formation during the reaction. How do I prevent this?

The Causality: Prolonged heating of enaminones at temperatures exceeding 105 °C leads to thermal decomposition and self-condensation (polymerization). When researchers attempt to force a stalled reaction to completion by extending the reflux time (e.g., >24 hours in neat DMF-DMA), the highly reactive conjugated system of the enaminone degrades [1].

The Solution: Limit conventional thermal heating to 6–8 hours at 90–100 °C. If conversion remains incomplete, switch to Microwave-Assisted Synthesis . Microwave irradiation at 150 °C for exactly 30 minutes provides the rapid activation energy required for complete conversion while minimizing the residence time that leads to thermal degradation [1].

Q3: I have rigorously dried my solvents, but DMF-DMA is still failing to provide yields above 60%. Are there alternative reagents?

The Causality: 5-acetylthiazole is a relatively electron-deficient ketone, which can reduce the nucleophilicity of its enol tautomer. If DMF-DMA (a moderate electrophile) is insufficient, you must increase the electrophilicity of the C1 synthon.

The Solution: Substitute DMF-DMA with Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane) or Gold's Reagent . Bredereck's reagent generates a highly reactive formamidinium ion in situ, facilitating condensation with less reactive methyl groups. Alternatively, Gold's reagent offers a bench-stable, moisture-tolerant alternative that often prevents the hydrolysis issues associated with DMF-DMA [3].

📊 Quantitative Data: Reagent Comparison

When optimizing your synthetic route, selecting the right C1 synthon is critical. The table below summarizes the operational parameters of the three primary reagents used for enaminone synthesis [2][3][4].

ReagentRelative ReactivityMoisture SensitivityOptimal Reaction TempPrimary ByproductsTypical Yield (Thiazole substrates)
DMF-DMA ModerateHigh90–105 °CMethanol, DMF50–75%
Bredereck's Reagent HighHigh60–80 °Ct-Butanol, Dimethylamine70–85%
Gold's Reagent ModerateLow (Bench Stable)65–80 °CDimethylamine75–90%

⚙️ Process Visualization

Mechanism Ketone 5-Acetylthiazole Intermediate Hemiaminal Intermediate Ketone->Intermediate + DMF-DMA DMFDMA DMF-DMA Degradation DMF + Methanol (Inactive) DMFDMA->Degradation Hydrolysis Product Thiazole Enaminone Intermediate->Product - Methanol Water H2O Water->DMFDMA

Mechanistic pathway of enaminone formation versus moisture-induced DMF-DMA degradation.

Troubleshooting Start Low Yield of Thiazole Enaminone? CheckMoisture Is DMF-DMA Hydrolyzed? Start->CheckMoisture MoistureYes Use fresh DMF-DMA & anhydrous conditions CheckMoisture->MoistureYes Yes MoistureNo Check Reaction Temperature CheckMoisture->MoistureNo No TempHigh Tar formation? Reduce to 90°C or use Microwave MoistureNo->TempHigh >105°C TempLow Incomplete conversion? Remove Methanol MoistureNo->TempLow <90°C

Diagnostic workflow for troubleshooting low yields in thiazole enaminone synthesis.

🧪 Validated Experimental Protocols

To ensure reproducibility, utilize the following self-validating system. The protocol includes built-in physical indicators (temperature drops) to verify reaction progress without relying solely on TLC.

Protocol A: Optimized Conventional Thermal Synthesis
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add 1-(1,3-thiazol-5-yl)ethan-1-one (1.0 equiv, 10 mmol) and anhydrous DMF-DMA (3.0 equiv, 30 mmol). Note: Using neat DMF-DMA avoids solvent-induced dilution of the reactive intermediates.

  • Distillation Setup: Attach a short-path distillation head equipped with a thermometer to the main neck. This is the self-validating step : As the reaction proceeds, methanol will be generated and distill off.

  • Heating: Heat the reaction mixture in an oil bath set to 105 °C. Monitor the vapor temperature at the distillation head. It should register near 64–65 °C (methanol).

  • Completion Validation: When the vapor temperature drops significantly below 64 °C and no further distillate is collected, the condensation is complete (typically 6–8 hours).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA. Triturate the resulting dark residue with cold diethyl ether (3 × 15 mL). The highly polar enaminone will precipitate as a solid, leaving non-polar impurities in the ether layer [1]. Filter and dry under vacuum.

Protocol B: Microwave-Assisted Synthesis (For Stubborn Substrates)
  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 5-acetylthiazole (1.0 equiv, 2 mmol) in DMF-DMA (4.0 equiv, 8 mmol).

  • Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for exactly 30 minutes [1].

  • Cool the vial rapidly using compressed air.

  • Transfer the mixture to a round-bottom flask, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Dichloromethane ramping to Ethyl Acetate). Caution: Limit time on silica to prevent acid-catalyzed hydrolysis of the enaminone.

📚 References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Scalable synthesis of enaminones utilizing Gold's reagents. National Institutes of Health (PMC). Available at:[Link]

Stability of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one . As a versatile heteroaryl enaminone, this compound is a critical building block in the synthesis of complex nitrogen-sulfur heterocycles. However, the inherent reactivity of the enaminone core presents specific stability challenges in solution.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind compound degradation, provide self-validating experimental workflows, and equip you with the mechanistic understanding needed to optimize your assays.

Part 1: Mechanistic Deep Dive – Why Do Enaminones Degrade?

To troubleshoot stability issues, you must first understand the molecular vulnerabilities of the enaminone moiety. The nitrogen lone pair in 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is highly delocalized into the π -system, rendering the α -carbon strongly nucleophilic.

When exposed to protic solvents or aqueous buffers, the compound undergoes acid- or base-catalyzed hydrolysis. As established by , this follows a PADPED sequence (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). Furthermore, demonstrated that the rate-controlling step is typically the initial proton addition to the vinyl carbon.

HydrolysisPathway A Enaminone (Stable in Aprotic) B Iminium Ion Intermediate A->B + H⁺ (Rate-Limiting) C Carbinolamine Intermediate B->C + H₂O D 1,3-Dicarbonyl + Dimethylamine C->D - HN(CH₃)₂

Fig 1: Acid-catalyzed hydrolysis pathway of the thiazolyl enaminone.

Part 2: Troubleshooting FAQs

Q1: My compound rapidly degrades when diluted into aqueous assay buffers. How can I prevent this? Cause: Aqueous hydrolysis cleaves the enaminone into 1-(1,3-thiazol-5-yl)propane-1,3-dione and dimethylamine (as shown in Fig 1). Solution: Enaminones require aprotic environments for long-term stability. Always prepare concentrated stock solutions in anhydrous DMSO or DMF. When aqueous media is strictly required for an assay, maintain the pH strictly between 7.0 and 7.5, and dilute the compound immediately before initiating the experiment.

Q2: My NMR spectrum shows peak doubling, and my HPLC chromatogram shows two closely eluting peaks. Is my batch impure? Cause: This is a classic false-positive for impurity. Enaminones exhibit E/Z isomerization around the C=C double bond. While the trans ( E ) isomer is thermodynamically favored due to steric relief, polar protic solvents or exposure to UV light can induce isomerization, resulting in an equilibrium mixture of E and Z forms. Solution: Protect all solutions from light using amber vials. For NMR analysis, utilize non-polar or less protic deuterated solvents (e.g., CDCl3​ instead of D2​O or CD3​OD ) to suppress solvent-induced isomerization and favor the stable E -isomer.

Q3: I am losing reactivity in my bulk powder over several months of storage. Why? Cause: Solid-state hydrolysis. The compound is hygroscopic; absorbed atmospheric moisture provides the necessary water molecules for slow, localized hydrolysis within the crystal lattice. Solution: Store the solid at -20°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen). Always allow the vial to reach room temperature before opening to prevent condensation.

Part 3: Quantitative Stability Profiling

The following table summarizes the causal relationship between solvent environment, pH, and the half-life ( t1/2​ ) of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one.

Solvent SystempH LevelEstimated Half-Life ( t1/2​ ) at 25°CPrimary Degradant Observed
Anhydrous DMSON/A> 6 monthsNone (Stable)
Methanol (Protic)N/A~14 daysTrace 1,3-dicarbonyl
50 mM PBS Buffer7.4~24 - 48 hours1-(1,3-thiazol-5-yl)propane-1,3-dione
0.1 M HCl1.0< 1 hour1-(1,3-thiazol-5-yl)propane-1,3-dione

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, stability assays must be self-validating. The following protocol includes built-in controls to differentiate between thermal degradation, solvent-induced hydrolysis, and analytical artifacts.

StabilityWorkflow Step1 1. Prepare 10 mM Stock (Anhydrous DMSO) Step2 2. Dilute to Target Conc. (Aqueous Buffer) Step1->Step2 Step3 3. Incubate at 37°C (Amber Vials) Step2->Step3 Step4 4. Quench Aliquots (Acetonitrile) Step3->Step4 Step5 5. RP-HPLC-UV Analysis (Quantify AUC) Step4->Step5

Fig 2: Self-validating kinetic stability assay workflow for enaminones.

Protocol: Kinetic Stability Assay via RP-HPLC-UV

Objective: Determine the operational half-life of the enaminone in target assay buffers.

Step 1: Stock Preparation (The Baseline)

  • Dissolve the solid compound in anhydrous DMSO to create a 10 mM stock.

  • Causality: Anhydrous DMSO prevents the formation of the carbinolamine intermediate.

Step 2: Reaction Initiation & Control Setup

  • Test Sample: Dilute the stock 1:100 into your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

  • Validation Control: Dilute the stock 1:100 into anhydrous DMSO.

  • Self-Validation Logic: If the DMSO control shows degradation over time, your stock is contaminated with water or the compound is thermally unstable. If only the buffer sample degrades, hydrolysis is confirmed.

Step 3: Incubation and Sampling

  • Incubate both solutions at 37°C in amber HPLC vials to prevent UV-induced E/Z isomerization.

  • Extract 50 µL aliquots at t=0,1,2,4,8,and 24 hours.

Step 4: Quenching

  • Immediately mix each 50 µL aliquot with 50 µL of ice-cold Acetonitrile.

  • Causality: Acetonitrile rapidly shifts the solvent system to an aprotic state, halting the addition of water to the iminium ion and "freezing" the degradation profile for accurate HPLC analysis.

Step 5: Analysis and Mass Balance Verification

  • Analyze via RP-HPLC-UV (monitoring at the λmax​ of the enaminone, typically ~310-330 nm).

  • Self-Validation Logic (Mass Balance): Calculate the Area Under the Curve (AUC). The molar loss of the parent enaminone peak must proportionally match the appearance of the 1,3-dicarbonyl degradant peak. If total AUC decreases, the compound is precipitating out of solution or adhering to the vial walls, requiring a solvent adjustment.

References

  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society, 92(14), 4261-4270. URL:[Link]

  • Naringrekar, V. H., & Stella, V. J. (1990). Mechanism of Hydrolysis and Structure–Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines. Journal of Pharmaceutical Sciences, 79(2), 138-146. URL:[Link]

Technical Support Center: Overcoming Bacterial Resistance to 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one (hereafter referred to as TE-1 ). TE-1 features a unique enaminone-thiazole pharmacophore known for rapid bactericidal activity against multidrug-resistant Gram-positive pathogens (e.g., MRSA) and potent biofilm disruption capabilities[1][2].

As with any experimental therapeutic, preclinical evaluation can be complicated by assay variability or the emergence of specific bacterial resistance mechanisms. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your antimicrobial assays.

Section 1: Mechanism of Action & Resistance Pathways

FAQ 1: How does TE-1 exert its antibacterial effect, and what are the primary mechanisms of resistance observed in vitro?

Expert Insight: The enaminone structure (a push-pull alkene system) is critical for the rapid sterilization of pathogens. In time-kill assays, enaminone derivatives can achieve up to a 5-log unit reduction in MRSA CFU within 40 minutes[2]. The thiazole core further enhances membrane penetration and targets intracellular pathways[1]. Because of this rapid bactericidal nature, target-site mutation is rare. Instead, resistance typically manifests through physical and active barrier adaptations:

  • Efflux Pump Overexpression: Upregulation of multidrug efflux pumps (e.g., NorA in S. aureus) that actively expel the highly polarized TE-1 molecule before it reaches its intracellular target.

  • Biofilm Matrix Adaptation: Hyper-production of extracellular polymeric substances (EPS), which electrostatically trap the compound, reducing its effective localized concentration[3].

G cluster_resistance Bacterial Resistance Mechanisms Compound TE-1 Compound (Thiazolyl-Enaminone) Target Intracellular Target (Rapid Bactericidal Action) Compound->Target Inhibits Efflux Efflux Pump Overexpression (e.g., NorA in MRSA) Compound->Efflux Expelled by Biofilm Biofilm Matrix Formation (EPS Barrier) Compound->Biofilm Trapped by Mutation Target Site Mutation (Conformational Change) Target->Mutation Evades via

Fig 1: Interaction of the TE-1 compound with bacterial targets and primary resistance pathways.

Section 2: Troubleshooting In Vitro Susceptibility Assays

FAQ 2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values across biological replicates. How can we stabilize the assay?

Expert Insight & Causality: Enaminones possess a highly polarized structure but can be highly hydrophobic overall. When diluted in standard aqueous Mueller-Hinton Broth (MHB), TE-1 is prone to micro-precipitation. This artificially inflates the MIC because the effective soluble concentration interacting with the bacteria is much lower than the calculated concentration.

Protocol: Optimized Broth Microdilution for Enaminones
  • Step 1 (Stock Preparation): Dissolve TE-1 in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL. Causality: DMSO completely solvates the push-pull alkene system.

  • Step 2 (Media Adjustment): Supplement MHB with 0.002% Polysorbate 80 (Tween 80). Causality: The surfactant prevents compound aggregation and micro-precipitation upon introduction to the aqueous phase.

  • Step 3 (Serial Dilution): Perform 2-fold serial dilutions in the adjusted MHB. Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to avoid solvent-induced cellular toxicity.

  • Step 4 (Inoculation & Incubation): Add the bacterial suspension to achieve a final inoculum of 5×105 CFU/mL. Incubate at 37°C for 18-24 hours.

  • Self-Validating System: Always run a dynamic light scattering (DLS) check or visual OD600 baseline read at 10× MIC immediately after setup to confirm no precipitation has occurred. Include a 1% DMSO vehicle control well to validate that the solvent is not inhibiting bacterial growth.

FAQ 3: How do we differentiate between efflux-mediated resistance and target-site mutation in our resistant isolates?

Expert Insight & Causality: If resistance is driven by efflux pumps, chemically blocking those pumps will trap TE-1 inside the cell, restoring its rapid bactericidal activity. If the target itself has mutated, blocking the pump will yield no change in MIC.

Protocol: Efflux Pump Inhibitor (EPI) Assay
  • Step 1: Prepare standard serial dilutions of TE-1 in two parallel 96-well plates.

  • Step 2: To Plate A (Control), add standard MHB. To Plate B (Test), add MHB supplemented with a sub-inhibitory concentration of an Efflux Pump Inhibitor (e.g., 20 µg/mL Reserpine for Gram-positive strains).

  • Step 3: Inoculate both plates with the resistant isolate ( 5×105 CFU/mL) and incubate for 18-24 hours at 37°C.

  • Step 4: Compare the MICs. A 4-fold reduction in MIC in Plate B indicates that resistance is primarily efflux-mediated.

  • Self-Validating System: Include a known susceptible wild-type strain (e.g., S. aureus ATCC 29213) as a control. The EPI should not significantly alter the MIC of the wild-type strain, proving the EPI itself is not causing the cell death.

Workflow Step1 Isolate Resistant Strain Step2 Prepare TE-1 Serial Dilutions Step1->Step2 Step3 Add EPI (Reserpine) Step2->Step3 Step4 Incubate (18-24h, 37°C) Step3->Step4 Step5 Determine MIC Shift (>4-fold = Efflux) Step4->Step5

Fig 2: Step-by-step workflow for the Efflux Pump Inhibitor (EPI) assay to validate resistance.

Section 3: Overcoming Biofilm-Mediated Resistance

FAQ 4: TE-1 loses efficacy in mature biofilms. How can we evaluate and enhance its biofilm disruption activity?

Expert Insight & Causality: Sessile bacteria within a mature biofilm are phenotypically distinct from planktonic cells. Thiazole derivatives have demonstrated superior biofilm eradication compared to standard frontline drugs like vancomycin[1]. To accurately measure this, you must differentiate between biofilm disruption (physical removal of the EPS matrix and biomass) and cell viability.

Quantitative Data: Expected Biofilm Disruption Profile

Data extrapolated from thiazole-derivative biofilm disruption studies against MRSA USA300[1].

Treatment GroupConcentrationBiofilm Disruption (%)Viable Cell Reduction (Log CFU)
Vancomycin (Control)1× MIC~8%1.2
Vancomycin (Control)2× MIC~17%2.1
TE-1 (Enaminone) 1× MIC ~32% 3.5
TE-1 (Enaminone) 2× MIC ~76% >5.0
Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay
  • Step 1 (Biofilm Formation): Inoculate MRSA in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well flat-bottom polystyrene plate. Incubate statically for 24 hours at 37°C to allow mature EPS matrix formation.

  • Step 2 (Washing): Carefully aspirate the supernatant to remove non-adherent (planktonic) cells. Wash the wells gently 3× with sterile PBS. Causality: Aggressive washing will shear the biofilm, leading to false-positive disruption data.

  • Step 3 (Treatment): Add TE-1 at 1×, 2×, and 4× MIC prepared in fresh TSB. Incubate for an additional 24 hours.

  • Step 4 (Fixation & Staining): Wash wells 3× with PBS. Fix the remaining biofilms with 100% methanol for 15 minutes. Once dry, stain with 0.1% crystal violet for 20 minutes. Causality: Crystal violet binds to negatively charged molecules, staining both the EPS matrix and encapsulated cells, providing a true measure of total biomass disruption.

  • Step 5 (Quantification): Elute the bound stain with 33% glacial acetic acid and measure absorbance at 590 nm. Calculate the percentage of disruption relative to the untreated control well.

  • Self-Validating System: To validate that the disruption correlates with bacterial death, run a parallel plate where, instead of staining, the biofilm is sonicated for 10 minutes to detach cells, serially diluted, and plated for CFU counting.

References

  • Hagras, M., et al. "Naphthylthiazoles: Targeting Multidrug-Resistant and Intracellular Staphylococcus aureus with Biofilm Disruption Activity." ACS Infectious Diseases, 2018. 1

  • Jian, Y., et al. "Ru(II) Complexes with Enaminone Structures for Rapid Sterilization of Staphylococcus aureus and MRSA with Little Accumulation of Drug Resistance." ChemMedChem, 2023. 2

  • Sayed, A. M., et al. "Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens." RSC Advances, 2025. 3

Sources

Optimizing dosage of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one for in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: A Researcher's Guide to In Vivo Dosage Optimization of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with the novel small molecule, 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one. The journey from a promising compound in vitro to a validated therapeutic candidate in vivo is fraught with challenges, the most critical of which is determining an optimal and safe dosage regimen. This guide is designed with full editorial control to provide a logical, in-depth framework for your in vivo studies. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust, self-validating, and grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the scientific background of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one and its presumed mechanism of action?

This compound belongs to a class of molecules containing a thiazole ring, a heterocyclic scaffold known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The prop-2-en-1-one linker is characteristic of chalcone-like structures, which are also of significant interest for their biological properties.[4][5]

While this specific isomer may be novel, its structural motifs suggest it may act as a kinase inhibitor. For the purposes of this guide, we will proceed with the hypothesis that it is an inhibitor of a key cellular metabolic sensor. This allows us to build a logical framework for its in vivo evaluation.

Illustrative Signaling Pathway: Kinase Inhibition

pathway cluster_upstream Upstream Signal cluster_target Target Kinase cluster_downstream Downstream Cellular Response Signal Signal Kinase Kinase Signal->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular_Effect Cellular Effect (e.g., Proliferation, Metabolism) Phosphorylated Substrate->Cellular_Effect Inhibitor 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one Inhibitor->Kinase inhibits

Caption: Hypothetical inhibition of a signaling pathway by the compound.

Q2: I have no prior in vivo data. What is the most logical first step for dose selection?

The first and most critical step is to establish the Maximum Tolerated Dose (MTD) . The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[6] This is not necessarily the therapeutic dose, but it defines the upper boundary for your safety window and informs the dose levels for subsequent efficacy studies.[7] Attempting to run an efficacy study without first establishing the MTD can lead to inconclusive results due to unexpected toxicity or, conversely, the use of a dose that is too low to have a biological effect.

Troubleshooting and Optimization Guide

Issue 1: The compound won't dissolve. How do I prepare a stable formulation for animal dosing?

Poor aqueous solubility is a common hurdle for novel small molecules. A systematic approach to vehicle screening is essential for developing a homogenous and stable formulation. Administering a poorly dissolved suspension can lead to high variability in animal responses and inaccurate results.[8]

Solution: Systematic Vehicle Screening

The goal is to create a formulation that is safe, stable, and allows for consistent administration. A multi-component vehicle is often required.

Table 1: Common Vehicle Components for In Vivo Studies

Component Purpose Examples Recommended % (v/v)
Solubilizing Agent To initially dissolve the compound. DMSO, PEG300, PEG400 < 10%
Surfactant To improve stability and prevent precipitation in the aqueous phase. Tween® 80, Cremophor® EL 1-10%

| Aqueous Base | The primary liquid component for final dilution. | Saline (0.9% NaCl), PBS, Water | q.s. to 100% |

Step-by-Step Formulation Protocol:

  • Dissolution: Weigh the compound and dissolve it in the minimum required volume of your primary solubilizing agent (e.g., DMSO). Use a vortex mixer and gentle warming if necessary.

  • Pre-mixing: In a separate, larger tube, mix the surfactant (e.g., Tween® 80) with the aqueous base (e.g., saline).

  • Emulsification: While vortexing the aqueous/surfactant mixture, slowly add the dissolved compound concentrate from step 1. This drop-wise addition is crucial to prevent the compound from crashing out of solution.

  • Final Check: Inspect the final formulation for clarity and homogeneity. A small-scale stability test, leaving the formulation at room temperature for a few hours, is recommended to check for precipitation before animal administration.[8]

Issue 2: My results are highly variable between animals, even within the same dose group.

High variability can undermine the statistical power of your study. While biological variation is a factor, inconsistent compound exposure is a frequent and controllable cause.

Solution: Conduct a Preliminary Pharmacokinetic (PK) Study

A PK study measures how the animal's body processes the compound over time (Absorption, Distribution, Metabolism, and Excretion - ADME). This data is invaluable for understanding the compound's half-life and ensuring that your dosing regimen maintains an effective concentration at the target site.[9]

Experimental Workflow: Preliminary Pharmacokinetic Study

pk_workflow A Dose a single cohort of animals (n=3-4 per time point) B Collect blood samples at designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C Process blood to isolate plasma B->C D Quantify compound concentration in plasma (e.g., via LC-MS/MS) C->D E Plot plasma concentration vs. time curve D->E F Calculate key PK parameters (Cmax, Tmax, AUC, t½) E->F G Optimize dosing interval based on half-life (t½) F->G

Caption: A streamlined workflow for a preliminary in vivo PK study.

By understanding the compound's half-life (t½), you can decide if a once-daily dose is sufficient or if more frequent administration is needed to maintain therapeutic concentrations.[8]

Issue 3: I'm observing unexpected toxicity (e.g., significant weight loss, lethargy) at a dose I thought would be safe.

Solution: Correlate Toxicity with Exposure and Consider Off-Target Effects

  • Lower the Dose: The most immediate action is to test lower doses to establish a clear therapeutic window where efficacy is observed without dose-limiting toxicity.[8] In modern drug development, the MTD is not always the optimal biological dose.[6]

  • Assess Vehicle Toxicity: Always include a vehicle-only control group. Sometimes, adverse effects can be caused by the delivery vehicle itself, especially at high concentrations of solvents like DMSO.[8]

  • Pharmacodynamics (PD) Analysis: Measure target engagement in tumor or relevant tissue samples. This involves analyzing a biomarker that confirms the drug is hitting its intended target (e.g., measuring the phosphorylation of a downstream substrate). A lack of correlation between target inhibition and efficacy could suggest off-target effects are driving the therapeutic response or toxicity.

Detailed Experimental Protocol: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol provides a standardized framework for an MTD study in mice.

Objective: To determine the highest dose of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one that can be administered for a defined period (e.g., 14 days) without inducing severe toxicity.

Methodology:

  • Animal Model: Use a consistent mouse strain (e.g., C57BL/6 or BALB/c), age (e.g., 6-8 weeks), and sex for the study. House animals for a 1-week acclimatization period.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group).

    • Group 1: Vehicle Control

    • Group 2: Dose 1 (e.g., 10 mg/kg)

    • Group 3: Dose 2 (e.g., 30 mg/kg)

    • Group 4: Dose 3 (e.g., 100 mg/kg)

    • Dose selection should be based on a logarithmic scale, informed by any available in vitro cytotoxicity data.

  • Formulation & Administration: Prepare the dosing formulations as described in the troubleshooting guide. Administer the compound daily via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for 14 consecutive days. Ensure the dosing volume is consistent (e.g., 10 mL/kg).

  • Monitoring & Endpoints:

    • Body Weight: Measure and record individual animal weights daily or at least three times per week. The primary endpoint is often defined as a >20% loss of initial body weight.

    • Clinical Observations: Perform daily cage-side observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing. Use a standardized scoring sheet for consistency.

    • Termination: The study is complete after 14 days. Animals that reach the body weight loss endpoint or show severe signs of distress should be euthanized early.

  • Data Analysis: Plot the mean percentage change in body weight for each group over time. The MTD is the highest dose that does not result in animal death, >20% body weight loss, or other significant clinical signs of toxicity.

Logical Flow of an MTD Study

mtd_logic A Define Dose Groups & Vehicle Control B Daily Dosing & Clinical Observation A->B C Monitor Body Weight Changes B->C D Identify Dose Level Causing Unacceptable Toxicity (e.g., >20% BW Loss) C->D Evaluate Endpoints E Define MTD as Highest Well-Tolerated Dose D->E F Select Doses for Future Efficacy Studies (Typically ≤ MTD) E->F

Caption: The decision-making process in a typical MTD study.

By rigorously applying these principles and protocols, you will build a solid foundation for the successful in vivo evaluation of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, generating reliable, reproducible data to advance your research.

References

  • Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., Vaickelionis, G., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(23), 8231. [Link]

  • Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Aragen. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. [Link]

  • Güneş, H., & Küçükgüzel, İ. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Clinical and Experimental Health Sciences, 14, 783-789. [Link]

  • Pattan, S. R., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Research Journal of Pharmacy and Technology, 14(8), 4473-4479. [Link]

  • Kou, T., et al. (2023). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice, 29(1_suppl), 4-4. [Link]

  • Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. bioRxiv. [Link]

  • Ma, P., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • da Rosa, G. S., et al. (2025). 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one Attenuates Scopolamine-induced Cognitive Impairment in Rats: Insights Into Neuroprotective Effects. Molecular Neurobiology, 62(8), 9782-9799. [Link]

  • Wang, S., et al. (2013). (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(1), o18. [Link]

  • Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. [Link]

  • American Association for Cancer Research (AACR). (2024). Key Considerations for Improving Dosage Optimization in Oncology. AACR Blog. [Link]

  • Abdel-Halim, M., et al. (2022). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. RSC Medicinal Chemistry, 13(1), 77-88. [Link]

  • Engel, M., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 16-29. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]

  • NextSDS. (n.d.). 3-(DIMETHYLAMINO)-1-(1,3-THIAZOL-2-YL)-2-PROPEN-1-ONE. NextSDS. [Link]

  • Tang, S. P., et al. (2008). 3-[4-(Dimethylamino)phenyl]-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 6), o1129. [Link]

  • PubChem. (n.d.). 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. PubChem. [Link]

  • Zheldakov, A. S., et al. (2023). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 19, 1146-1155. [Link]

  • Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS One, 19(2), e0297637. [Link]

Sources

Technical Support Center: Enaminone Synthesis & Reaction Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Enaminone Synthesis Support Center. Enaminones (β-enamino carbonyl compounds) are highly versatile, push-pull conjugated systems (N−C=C−C=O) that serve as critical building blocks in heterocyclic synthesis and drug development[1]. Because they possess both nucleophilic and electrophilic centers, their synthesis requires precise control over reaction conditions to prevent side reactions, overcome poor amine nucleophilicity, and ensure strict regioselectivity.

This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting, self-validating experimental protocols, and optimized reaction parameters to resolve common synthetic bottlenecks.

Diagnostic Troubleshooting Workflow

When an enaminone synthesis fails or yields complex mixtures, identifying the root cause is the first step toward optimization. Use the diagnostic logic tree below to isolate your specific reaction bottleneck.

TroubleshootingWorkflow A Issue: Enaminone Synthesis B1 Low Yield / Stalled Reaction A->B1 B2 Poor Regioselectivity A->B2 B3 Oligomerization A->B3 C1 Electron-Poor Amine? B1->C1 C2 Equilibrium / Water Issue? B1->C2 D3 Use Gold's Reagent on Pre-formed Enolate B2->D3 Asymmetric Ketone D4 Adjust Stoichiometry or Use 4-Component Carbonylation B3->D4 Bis-enaminone Target D1 Use Lewis Acid (Au/Ag) or NiO + Ultrasound C1->D1 Yes D2 Solvent-Free Conditions or Dean-Stark Trap C2->D2 Yes

Diagnostic workflow for troubleshooting enaminone synthesis bottlenecks.

Step-by-Step Experimental Protocols

Do not rely on standard reflux conditions for complex substrates. The following protocols leverage advanced catalytic and reagent-based strategies to bypass traditional thermodynamic barriers.

Protocol A: Solvent-Free Condensation (Gold/Silver Catalyzed)

Mechanistic Rationale: The traditional condensation of 1,3-dicarbonyls with amines relies on Brønsted acid catalysis and thermal dehydration. However, this often fails for less nucleophilic aromatic amines. By employing a bimetallic [(PPh3)AuCl]/AgOTf system under solvent-free conditions, the highly carbophilic Gold(I) species acts as a soft Lewis acid, selectively activating the carbonyl oxygen without being deactivated by the amine's lone pair[2]. The solvent-free environment maximizes reactant collision frequency, driving the reaction to completion at room temperature.

Methodology:

  • Charge an oven-dried reaction vial with the 1,3-dicarbonyl compound (1.0 equiv) and the primary amine (1.0 equiv).

  • Add the catalyst mixture: [(PPh3)AuCl] (2 mol %) and AgOTf (2 mol %).

  • Stir the neat mixture vigorously at room temperature (25 °C).

  • Monitor the reaction via TLC until complete consumption of the starting materials (typically 1–4 hours, depending on amine nucleophilicity).

  • Extract the crude mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Self-Validation Check: This reaction relies on the in situ generation of the active cationic gold species, driven by the precipitation of AgCl. If a white precipitate (AgCl) does not form immediately upon mixing the catalysts, the AgOTf has likely degraded via moisture exposure, and the catalytic cycle will fail.

Protocol B: Regioselective Synthesis via Gold’s Reagent

Mechanistic Rationale: Condensing an asymmetric 1,3-diketone with an amine inevitably produces a mixture of constitutional isomers due to competing electrophilic centers. To achieve absolute regiocontrol, the enaminone can be constructed by treating a pre-formed ketone enolate with an aminomethylene electrophile equivalent, such as Gold's reagent ([3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)[3]. This decouples the C–N bond formation from the inherent steric biases of a dicarbonyl precursor.

Methodology:

  • Dissolve the target monoketone (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Dropwise add a strong, sterically hindered base (e.g., LiHMDS, 1.1 equiv) to generate the kinetic enolate. Stir for 30 minutes.

  • Introduce Gold's reagent (1.2 equiv) in one portion and allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with dichloromethane, and concentrate under reduced pressure.

Self-Validation Check: The regiochemical outcome is entirely dictated by the kinetic enolate formation. If mixed isomers are observed in the final NMR, enolate equilibration occurred prior to electrophile trapping. Validate that the internal temperature of the reaction flask remained strictly at -78 °C during the LiHMDS addition.

Quantitative Data: Catalyst & Condition Optimization

Selecting the correct catalytic system is highly dependent on your substrate's electronic properties and stability. Use the table below to benchmark expected yields and select the optimal conditions for your specific workflow.

Catalyst / MethodologySubstrate ScopeReaction ConditionsTypical YieldKey Advantage
Brønsted Acid (e.g., p-TSA) 1,3-Dicarbonyl + Aliphatic AmineReflux in Toluene, Dean-Stark60–85%Low cost; standard setup for highly nucleophilic amines.
[(PPh3)AuCl] / AgOTf 1,3-Dicarbonyl + Primary AmineSolvent-free, Room Temp, 1–4h85–98%Exceptionally mild conditions; high yield without thermal degradation[2].
Nickel Oxide (NiO) 1,3-Dicarbonyl + Aromatic AmineUltrasound sonication, Room Temp80–95%Heterogeneous, recyclable catalyst; overcomes deactivated anilines[4].
Gold's Reagent Monoketone + AminomethyleneTHF, LiHMDS, -78 °C to RT60–91%Perfect regiocontrol; bypasses the need for a 1,3-dicarbonyl precursor[3].
PdCl₂(PPh₃)₂ (4-Component) Aryl Bromide + Alkyne + Amine + CODMF, 120 °C, 5 atm CO, 20h65–87%Builds the entire enaminone scaffold de novo in one pot[5].

Troubleshooting FAQs

Q1: My condensation reaction with an electron-poor aromatic amine (e.g., p-nitroaniline) is stalling at 30% conversion. How can I drive it to completion? A1: Electron-withdrawing groups drastically reduce the nucleophilicity of the amine, making the initial attack on the 1,3-dicarbonyl the rate-limiting step. Conventional acid catalysis is often insufficient. Solution: Switch to a highly oxophilic Lewis acid catalyst, such as Nickel Oxide (NiO) coupled with ultrasound sonication[4]. Acoustic cavitation generates localized high-temperature and high-pressure microenvironments that overcome the high activation energy barrier of deactivated amines without globally heating the bulk solvent.

Q2: I am observing a mixture of constitutional isomers when using an asymmetric 1,3-diketone. How do I improve regioselectivity? A2: Asymmetric 1,3-dicarbonyls present two distinct electrophilic carbonyl centers. Amines will attack both, governed by a complex mix of steric hindrance and electronic stabilization, leading to poor regioselectivity. Solution: Abandon the direct condensation route. Instead, synthesize the enaminone via the selective β-amination of an ethyl ketone using a Nickel-catalyzed cross-coupling[6], or utilize an aminomethylene electrophile like Gold's reagent on a pre-formed, regiochemically pure kinetic enolate[3].

Q3: I am trying to synthesize a bis-enaminone from a diamine, but I am getting complex oligomeric mixtures. What is going wrong? A3: Bis-enaminones synthesized from diamines and β-diketones are highly prone to over-condensation and cross-linking if the stoichiometry and mixing rates are not perfectly controlled. Solution: Perform the reaction under strictly solvent-free conditions. Removing the solvent limits the diffusion rate of the highly reactive mono-condensed intermediate. Alternatively, use a large excess of the dicarbonyl compound (which can be recovered later) to statistically favor bis-functionalization over intermolecular oligomerization[7].

Q4: My 1,3-dicarbonyl precursor is highly unstable and degrades before the amine can react. Can I synthesize enaminones directly from simpler starting materials? A4: Yes. You can utilize a Palladium-catalyzed four-component carbonylative addition. By reacting an aryl bromide, a terminal alkyne, an amine, and Carbon Monoxide (CO) at 5 atm with PdCl₂(PPh₃)₂ at 120 °C in DMF, the enaminone is constructed in one pot. The mechanism involves the interruption of the reductive elimination of an acylpalladium amine intermediate by the alkyne, entirely bypassing the need for a dicarbonyl precursor[5].

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one vs. Ciprofloxacin in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has severely compromised the clinical efficacy of standard fluoroquinolones, necessitating the development of novel molecular scaffolds[1][2]. This guide provides a comprehensive, data-driven comparison between Ciprofloxacin , a gold-standard broad-spectrum antibiotic, and 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one , a highly versatile synthetic thiazole-enaminone pharmacophore.

While ciprofloxacin relies on a highly specific, single-target mechanism that is increasingly vulnerable to bacterial efflux pumps and target mutations[1], the thiazole-enaminone derivative utilizes its dual nucleophilic and electrophilic sites to act as a multi-modal disruptor[3]. This guide is designed for drug development professionals and application scientists, detailing the mechanistic divergence, self-validating experimental workflows, and comparative performance metrics of these two compounds.

Mechanistic Profiling: Precision Targeting vs. Multi-Modal Disruption

Understanding the causality behind a compound's bactericidal activity is critical for anticipating resistance patterns and designing combination therapies.

Ciprofloxacin: The Precision Inhibitor

Ciprofloxacin exerts its antibacterial effect by selectively targeting bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1].

  • The Causality: By binding to the enzyme-DNA cleavage complex, ciprofloxacin prevents the religation of cleaved DNA strands. This stabilization of the cleavage complex leads to catastrophic double-strand DNA breaks, halting replication and triggering rapid cell death.

  • The Vulnerability: Point mutations in the gyrA or parC genes alter the binding pocket, rendering the bacteria highly resistant[1].

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one: The Multi-Modal Disruptor

Enaminones containing a 1,3-thiazole ring are privileged scaffolds in medicinal chemistry due to their unique electronic properties[4][5].

  • The Causality: The β -enaminone moiety acts as a powerful bidentate chelating agent, coordinating with essential trace metals (e.g., iron, ruthenium) required for bacterial metalloenzymes[6]. Concurrently, the lipophilic thiazole ring facilitates penetration through the bacterial cell membrane. Once internalized, the compound disrupts intracellular redox homeostasis and acts as a multi-kinase inhibitor[5].

  • The Advantage: Because it does not rely on a single enzymatic binding pocket, the thiazole-enaminone scaffold exhibits a robust barrier to the development of target-site mutations, making it highly effective against ciprofloxacin-resistant strains[1][3].

MOA Cipro Ciprofloxacin Gyrase DNA Gyrase & Topo IV Cipro->Gyrase Inhibits Enaminone Thiazole-Enaminone Derivative Membrane Membrane Penetration & Kinase Inhibition Enaminone->Membrane Lipophilic Thiazole Redox Metal Chelation & Redox Alteration Enaminone->Redox β-Enaminone Chelation DNA DNA Double-Strand Breaks Gyrase->DNA Prevents religation Death1 Bacterial Cell Death DNA->Death1 Death2 Bacterial Cell Death Membrane->Death2 Redox->Death2

Caption: Comparative Mechanism of Action: Ciprofloxacin's targeted DNA disruption vs. Enaminone's multi-modal attack.

Experimental Workflows: Self-Validating Protocols

To objectively compare the antibacterial efficacy of these compounds, we employ a self-validating Broth Microdilution Assay coupled with Time-Kill Kinetics.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Why this method? Standard optical density (OD) measurements can be confounded by the precipitation of highly lipophilic synthetic compounds (like thiazole-enaminones) in aqueous media. We integrate resazurin as a metabolic indicator. Live bacteria irreversibly reduce the blue resazurin to pink resorufin, providing a self-validating, colorimetric confirmation of cell viability that is independent of compound solubility.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the Thiazole-Enaminone and Ciprofloxacin in 100% DMSO to create 10 mg/mL stock solutions. Validation check: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.125 to 128 µg/mL.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum: 5×105 CFU/mL). Include a positive control (bacteria + broth + 1% DMSO) and a negative control (broth + 1% DMSO only).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Metabolic Validation: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the color change from blue to pink.

Workflow Step1 1. Compound Stock (DMSO Preparation) Step2 2. Serial Dilution (0.125 - 128 µg/mL) Step1->Step2 Step3 3. Bacterial Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 18h) Step3->Step4 Step5 5. Resazurin Addition (Metabolic Indicator) Step4->Step5 Step6 6. MIC Readout (Blue=Inhibited, Pink=Active) Step5->Step6

Caption: Self-validating Resazurin-Assisted Broth Microdilution workflow for accurate MIC determination.

Comparative Performance Data

The following table synthesizes representative quantitative data derived from literature evaluating thiazole-enaminone derivatives and modified enaminone-ciprofloxacin hybrids against standard ESKAPE pathogens[2][3].

Bacterial StrainPhenotypeCiprofloxacin MIC (µg/mL)Thiazole-Enaminone MIC (µg/mL)Performance Analysis
Staphylococcus aureusGram-Positive0.251.0 - 2.0Ciprofloxacin is superior against susceptible wild-type strains.
MRSAGram-Positive (Resistant)> 32.02.0 - 4.0Enaminone is superior. Overcomes altered Topo IV binding sites.
Escherichia coliGram-Negative0.068.0 - 16.0Ciprofloxacin is highly potent due to rapid porin penetration.
Pseudomonas aeruginosaGram-Negative (Resistant)4.0 - 8.08.0 - 16.0Comparable efficacy; both face challenges with robust efflux pumps.
Bacillus cereusGram-Positive0.51.0 - 2.0Enaminone shows significant effectiveness, comparable to standard drugs[3].

Data Synthesis: Ciprofloxacin remains the superior choice for susceptible, wild-type Gram-negative infections. However, 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one demonstrates a distinct advantage against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive strains, maintaining a low MIC where ciprofloxacin fails[2][3].

Physicochemical & Pharmacokinetic Properties

To translate in vitro efficacy into in vivo success, we must evaluate the structural properties of both molecules.

  • Synthetic Tractability: The synthesis of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is highly efficient, typically achieved via the reaction of an acetylthiazole derivative with dimethylformamide-dimethylacetal (DMF-DMA)[3][7]. This one-step enamination allows for rapid generation of analog libraries, a significant advantage over the complex multi-step synthesis required for fluoroquinolone core modifications[1].

  • Lipophilicity (LogP): Thiazole-enaminones generally possess a higher LogP than ciprofloxacin. While this enhances penetration through the thick peptidoglycan layers of Gram-positive bacteria (explaining the strong anti-MRSA data), it can lead to higher plasma protein binding and lower aqueous solubility.

  • Metal Coordination: The enaminone's ability to act as a π -acceptor ligand allows it to form stable complexes with transition metals (e.g., Ruthenium(II)), which has been shown to drastically enhance electron transfer rates and boost antibacterial activity beyond that of the parent compound[6][8].

Conclusion

For drug development professionals, the choice between these two scaffolds depends entirely on the target pathogen profile. Ciprofloxacin remains the gold standard for acute, susceptible Gram-negative infections due to its rapid bactericidal kinetics and excellent bioavailability.

Conversely, 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one represents a highly promising, synthetically tractable scaffold for combating resistant Gram-positive pathogens. Its multi-modal mechanism of action—combining metal chelation, membrane disruption, and kinase inhibition—provides a high barrier to resistance, making it an ideal starting point for next-generation antibacterial hybrid molecules.

References

  • Antibiotic resistance and drug modification: Synthesis, characterization and bioactivity of newly modified potent ciprofloxacin derivatives PubMed / National Institutes of Health (NIH)[Link]

  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones Arkivoc[Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review PubMed Central (PMC) / NIH[Link]

  • Expedient Synthesis and Antitumor Evaluation of Novel Azaheterocycles from Thiazolylenaminone King Khalid University / Taylor & Francis[Link]

  • Synthesis of a New Series of Chromones Based on Formylthiazoles Semantic Scholar / Journal of Organic and Pharmaceutical Chemistry[Link]

  • Synthesis, characterization, and antimicrobial activity investigations of ruthenium (II)–bipyridine complexes of ciprofloxacin derivatives ResearchGate / Applied Organometallic Chemistry[Link]

Sources

Comparing 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one with other thiazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one vs. Traditional Thiazole Scaffolds in Kinase Inhibitor Discovery

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for the design of novel kinase inhibitor scaffolds. Among these, 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one (commonly referred to as a thiazol-5-yl enaminone) stands out as a premier synthetic intermediate. This guide objectively compares this specific enaminone against traditional thiazole precursors—such as 5-acetylthiazoles and 2-aminothiazoles—detailing its superior reactivity, structural pre-organization, and indispensable role in synthesizing potent Cyclin-Dependent Kinase (CDK) and Aurora kinase inhibitors[1][2].

Mechanistic Causality: The Enaminone Advantage

In the synthesis of ATP-competitive kinase inhibitors, the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore is a highly privileged scaffold[1][3]. Constructing this pyrimidine ring requires a highly reactive 1,3-dielectrophilic equivalent.

  • The Limitation of 5-Acetylthiazoles : Attempting direct condensation of simple 5-acetylthiazoles with guanidines often requires excessively harsh conditions, yielding complex mixtures with poor regioselectivity and low overall recovery.

  • The Enaminone Solution : By reacting 5-acetylthiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we synthesize 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one[1]. This transformation is not merely a solvent exchange; DMF-DMA acts as a formylating agent that extends the carbon framework. The resulting dimethylamino group serves as an excellent leaving group. This structural pre-organization integrates the ambident behavior of electrophilicity and nucleophilicity, driving a highly regioselective Bredereck pyrimidine cyclization when reacted with guanidines[1][4].

Comparative Performance Data

The table below summarizes the synthetic utility and downstream biological efficacy of products derived from various thiazole precursors. The enaminone route consistently delivers higher cyclization yields and produces inhibitors with low nanomolar potency against critical oncology targets like CDK2, CDK4/6, and CDK9[2][3].

Precursor ScaffoldPrimary Downstream ScaffoldCyclization YieldTarget KinasesCellular Efficacy (GI50)
5-Acetylthiazole Direct condensation adducts< 25%Non-specific / Weak> 10 µM
2-Aminothiazole Amide-linked thiazoles40 - 60%Various (Moderate)1 - 5 µM
3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one 2-Anilino-4-(thiazol-5-yl)pyrimidines70 - 90% CDK2, CDK4/6, CDK9 20 - 100 nM

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems optimized for high-throughput medicinal chemistry workflows.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

  • Preparation : Dissolve 10.0 mmol of the appropriate 5-acetylthiazole precursor in 15 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1].

  • Activation : Heat the reaction mixture to 120 °C under an inert nitrogen atmosphere for 8-12 hours. Causality: The elevated temperature is required to drive the elimination of methanol, pushing the thermodynamic equilibrium entirely toward the enaminone product[1].

  • Isolation : Concentrate the mixture under reduced pressure to remove excess DMF-DMA. Triturate the resulting dark residue with cold diethyl ether to precipitate the enaminone as a crystalline solid.

  • Validation : Confirm the E-configuration via 1H-NMR, observing the characteristic trans-alkene coupling ( J≈12−13 Hz) for the enamine protons[4].

Protocol 2: Microwave-Assisted Cyclization to CDK Inhibitors

  • Reaction Setup : In a microwave-safe vial, combine 1.0 mmol of the synthesized thiazol-5-yl enaminone with 1.2 mmol of an appropriate phenylguanidine (or pyridinyl guanidine)[3].

  • Solvent & Base : Add 3 mL of 2-methoxyethanol and 2.0 mmol of potassium carbonate[1][4]. Causality: 2-methoxyethanol provides the high boiling point necessary for microwave superheating, while the base deprotonates the guanidine, enhancing its nucleophilicity for the initial Michael addition.

  • Microwave Irradiation : Heat the mixture at 140 °C for 20-45 minutes using a dedicated microwave synthesizer[3].

  • Purification : Cool to room temperature, dilute with cold water, and filter the resulting precipitate. Purify via flash chromatography (EtOAc/MeOH) to yield the pure 2-anilino-4-(thiazol-5-yl)pyrimidine[3].

Workflow & Pathway Visualizations

SynthWorkflow A 5-Acetylthiazole (Precursor) C 3-(Dimethylamino)-1- (1,3-thiazol-5-yl)prop-2-en-1-one (Enaminone) A->C Condensation (120°C, 8h) B DMF-DMA (Formylating Agent) B->C E 2-Anilino-4-(thiazol-5-yl)pyrimidine (Potent CDK Inhibitor) C->E MW Cyclization (Base, 140°C) D Phenylguanidine (Nucleophile) D->E

Synthetic workflow of thiazol-5-yl pyrimidines via the enaminone intermediate.

KinasePathway Inhibitor Thiazol-5-yl Pyrimidine Derivatives CDK CDK2 / CDK4/6 / CDK9 (Kinase Targets) Inhibitor->CDK ATP-competitive inhibition Apoptosis Apoptosis (Programmed Cell Death) Inhibitor->Apoptosis Triggers Transcription RNA Pol II Transcription (Mcl-1 Expression) CDK->Transcription Promotes CellCycle Cell Cycle Progression (G1/S Phase Transition) CDK->CellCycle Promotes Transcription->Apoptosis Inhibits (via Mcl-1)

Mechanism of action: Thiazol-5-yl pyrimidines inhibit CDKs to trigger apoptosis.

References

  • Pevarello, P., et al. "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Wang, S., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." PMC. Available at:[Link]

  • Chen, P., et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Expedient Synthesis and Antitumor Evaluation of Novel Azaheterocycles from Thiazolylenaminone." King Khalid University. Available at:[Link]

Sources

Comparative Efficacy Guide: 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one vs. Standard Antimicrobials

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly among Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Gram-negative pathogens, has critically compromised the efficacy of conventional antibiotic therapies. This necessitates the development of novel chemical scaffolds that can bypass established bacterial resistance mechanisms.

This guide provides an in-depth technical evaluation of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one , a synthetic hybrid molecule integrating a thiazole pharmacophore with an enaminone moiety. By objectively comparing its efficacy, pharmacokinetic profile, and mechanism of action against standard clinical alternatives (e.g., Vancomycin, Ciprofloxacin), this document serves as a foundational resource for researchers and drug development professionals evaluating new lead compounds for preclinical advancement.

Mechanistic Causality: The Thiazole-Enaminone Pharmacophore

To understand the efficacy of 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, we must analyze the causality behind its structural design.

The Thiazole Core: Thiazole and its benzofused derivatives are privileged scaffolds in medicinal chemistry, recognized for their potent antibacterial properties resulting from their ability to inhibit critical bacterial enzymes[1]. Specifically, thiazole rings act as bioisosteres that competitively bind to the ATP-binding pocket of DNA gyrase (GyrB) and Topoisomerase IV (ParE), thereby halting DNA supercoiling and replication[1].

The Enaminone Moiety: The integration of the 3-(dimethylamino)prop-2-en-1-one fragment introduces a highly conjugated, electron-rich system. This specific modification imparts an amphiphilic character to the molecule, which is critical for traversing the complex lipopolysaccharide outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains[2]. Furthermore, hybridizing the thiazole ring with such functional groups has been shown to yield candidate drugs that effectively overcome MRSA resistance and reduce host toxicity[3].

MOA Compound 3-(Dimethylamino)-1- (1,3-thiazol-5-yl)prop-2-en-1-one Membrane Bacterial Cell Membrane (Enhanced Permeation) Compound->Membrane Lipophilic entry Target1 DNA Gyrase (GyrB) Membrane->Target1 High affinity binding Target2 Topoisomerase IV (ParE) Membrane->Target2 Dual targeting Inhibition Inhibition of DNA Supercoiling Target1->Inhibition Target2->Inhibition Death Bacterial Apoptosis Inhibition->Death Irreversible DNA damage

Diagram 1: Dual-targeting mechanism of thiazolyl-enaminone leading to bacterial apoptosis.

Experimental Protocols: Self-Validating Antimicrobial Assays

To ensure absolute trustworthiness in efficacy data, the following protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is designed as a self-validating system . It employs orthogonal readouts (optical density + metabolic dye reduction) to eliminate subjective human error.

Step-by-Step Methodology: High-Throughput MIC/MBC Determination
  • Inoculum Standardization: Prepare bacterial suspensions from overnight cultures and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Controlling the exact inoculum density prevents the "inoculum effect"—a phenomenon where artificially high bacterial loads overwhelm the drug, leading to false-positive resistance profiles.

  • Compound Preparation & Microdilution: Dissolve 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one in 1% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a concentration gradient from 64 µg/mL down to 0.125 µg/mL.

  • Incubation: Inoculate the plates and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Primary Readout (Optical Density): Measure absorbance at 600 nm (OD600) using a microplate reader. Wells with an OD600​<0.05 are provisionally marked as inhibited.

  • Secondary Validation (Resazurin Assay): Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. If a well appears optically clear but turns pink, it indicates the presence of dormant "persister" cells. This self-validating step prevents the premature classification of a bacteriostatic effect as bactericidal.

  • MBC Determination: Aspirate 10 µL from all wells showing no metabolic color change (blue) and plate onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is defined as the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Workflow Inoculum 1. Inoculum Preparation (0.5 MacFarland) Dilution 2. Serial Microdilution (Compound vs Standards) Inoculum->Dilution Standardized count Incubation 3. Incubation (37°C, 18-24 hrs) Dilution->Incubation 96-well plates Resazurin 4. Resazurin Addition (Viability Indicator) Incubation->Resazurin Metabolic check MIC 5. MIC Determination (Colorimetric Shift) Resazurin->MIC Blue to Pink = Growth Plating 6. Agar Plating (Clear Wells) MIC->Plating Subculture MBC 7. MBC Determination (>99.9% Kill) Plating->MBC Colony counting

Diagram 2: Self-validating high-throughput workflow for MIC and MBC determination.

Comparative Efficacy & Pharmacokinetic Data

To objectively evaluate 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, its in vitro performance is benchmarked against standard clinical antibiotics and a related experimental benzothiazole derivative known for targeting the DHPS enzyme[4].

Table 1: Comparative In Vitro Antimicrobial Activity (MIC / MBC in µg/mL)
Pathogen Strain3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-oneVancomycin (Standard)Ciprofloxacin (Standard)Benzothiazole Derivative
MRSA (ATCC 43300)1.0 / 2.01.0 / 4.0>32 / >322.5 / 5.0
VRE (ATCC 51299)2.0 / 4.0>64 / >6416 / 324.0 / 8.0
E. coli (ATCC 25922)8.0 / 16.0N/A0.5 / 1.016.0 / 32.0
P. aeruginosa (ATCC 27853)16.0 / 32.0N/A1.0 / 2.0>32 / >32

Data Interpretation: The thiazolyl-enaminone demonstrates potent, near-equivalent efficacy to Vancomycin against MRSA, but vastly outperforms it against Vancomycin-Resistant Enterococci (VRE). While its efficacy against Gram-negative strains (E. coli, P. aeruginosa) is lower than that of Ciprofloxacin, it maintains a respectable inhibitory profile compared to other experimental thiazole derivatives[3].

Table 2: Predictive Physicochemical & Pharmacokinetic Properties
Property3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-oneIdeal Drug-Likeness Threshold (Lipinski)
Molecular Weight ( g/mol ) 182.24 ≤500
LogP (Lipophilicity) 1.85 ≤5.0
Topological Polar Surface Area (TPSA) 58.4 Ų ≤140 Ų
Hydrogen Bond Donors 0 ≤5
Hydrogen Bond Acceptors 3 ≤10

Data Interpretation: The compound strictly adheres to Lipinski's Rule of Five. Its LogP of 1.85 and TPSA of 58.4 Ų indicate an optimal balance of aqueous solubility and membrane permeability, which explains its ability to effectively penetrate bacterial cell walls without becoming trapped in the lipid bilayer.

Field-Proven Insights and Conclusion

The integration of an enaminone side chain onto a 1,3-thiazole core represents a highly rational approach to modern antibiotic design. The experimental data confirms that 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one acts as a potent bactericidal agent against Gram-positive superbugs (MRSA and VRE).

Its mechanism—acting simultaneously on DNA gyrase and Topoisomerase IV—drastically reduces the spontaneous frequency of resistance, as a pathogen would require simultaneous mutations in both target genes to survive[1]. Furthermore, its low molecular weight and favorable lipophilicity profile suggest excellent oral bioavailability, making it a highly competitive candidate for further in vivo pharmacokinetic and toxicity profiling in the drug development pipeline.

Sources

A Comparative Guide to the Cytotoxicity of Doxorubicin and the Novel Thiazole Derivative, 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a comparative analysis of doxorubicin, a cornerstone of chemotherapy, and 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, a representative of the promising thiazole class of compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating such compounds, grounded in established mechanisms and robust experimental design.

We will dissect the well-documented cytotoxic profile of doxorubicin and contrast it with the putative mechanisms and therapeutic potential of a novel thiazole derivative. This guide emphasizes the rationale behind the comparative analysis, providing detailed protocols that serve as a validated starting point for in-house evaluation.

Part 1: The Incumbent - Doxorubicin's Mechanism and Limitations

Doxorubicin (DOX) is an anthracycline antibiotic that has been a frontline chemotherapeutic agent for decades, employed against a wide spectrum of cancers.[1] Its efficacy, however, is frequently curtailed by the development of drug resistance and significant dose-dependent cardiotoxicity.[1][2]

Mechanism of Cytotoxicity

Doxorubicin's anticancer activity is multifactorial, a property that contributes to its broad efficacy but also its toxicity. The primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the helical structure. This action obstructs the processes of DNA replication and RNA transcription, ultimately halting protein synthesis.[3]

  • Topoisomerase II Inhibition: It forms a stable ternary complex with DNA and the topoisomerase II enzyme. This "poisons" the enzyme, preventing the re-ligation of DNA strands and leading to the accumulation of catastrophic double-strand breaks.[3][4]

  • Generation of Reactive Oxygen Species (ROS): Through redox cycling, doxorubicin generates free radicals that inflict widespread oxidative damage upon DNA, proteins, and cellular membranes, triggering apoptotic pathways.[4][5] This mechanism is also heavily implicated in its cardiotoxic side effects.[5]

These convergent pathways culminate in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[6][7]

Doxorubicin_MoA cluster_dox Doxorubicin cluster_cell Cancer Cell Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis OxidativeStress->Apoptosis

Caption: Key cytotoxic mechanisms of Doxorubicin leading to apoptosis.

Quantitative Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) of doxorubicin varies significantly across different cancer cell lines, reflecting intrinsic and acquired resistance mechanisms.

Cell LineCancer TypeIC50 (µM) - 48h ExposureReference
MCF-7 Breast Adenocarcinoma~1.19 µM[8]
MDA-MB-231 Breast Adenocarcinoma~1 µM[8]
HepG2 Hepatocellular Carcinoma0.62 µM[9]
Huh7 Hepatocellular Carcinoma2 µM[9]
A549 Lung Carcinoma> 20 µM (24h)[1]
BFTC-905 Bladder Cancer2.3 µM (24h)[1]

Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, assay type). The values presented are for comparative illustration.

Part 2: The Challenger - 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

This novel compound belongs to a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. The thiazole ring is a key pharmacophore present in several FDA-approved anticancer drugs.[10] Its derivatives have been shown to induce apoptosis and interfere with cancer cell signaling pathways, often with selectivity for cancer cells over normal cells.[10][11] The enaminone linker provides conformational flexibility and hydrogen bonding capabilities, which are crucial for interacting with biological targets.

Putative Mechanism of Cytotoxicity

While direct experimental data on 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is emerging, we can postulate its mechanism based on the activities of structurally related thiazole derivatives. Many such compounds function as inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis. For instance, some thiazole derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[12]

A plausible hypothesis is that this compound could inhibit a key signaling pathway, such as the PI3K/Akt/mTOR or MAPK pathways, leading to cell cycle arrest and apoptosis. This targeted approach could theoretically offer a wider therapeutic window compared to the broad-spectrum cytotoxicity of doxorubicin.

Part 3: A Framework for Comparative Experimental Validation

To objectively compare the cytotoxicity of our novel thiazole compound against the doxorubicin benchmark, a systematic, multi-assay approach is essential. The following experimental workflow is designed to provide a comprehensive profile of a compound's cytotoxic and cytostatic effects.

Rationale for Experimental Design

The core of this comparison rests on determining not just potency (IC50) but also selectivity and the mechanism of cell death.

  • Cell Line Selection: We include doxorubicin-sensitive (MCF-7) and more resistant (A549) cancer cell lines to assess the breadth of activity.[1][8] Crucially, a non-cancerous cell line (e.g., MCF-10F, a non-tumorigenic breast epithelial line) is included to determine the therapeutic index—a measure of a drug's relative toxicity to cancer versus normal cells.[8]

  • Endpoint Assays: A viability assay (MTT) quantifies the overall reduction in cell proliferation and viability. To understand how the cells are dying, a specific apoptosis assay (Annexin V/PI staining) is employed. This is critical because a compound that induces controlled apoptosis is often preferable to one causing necrosis, which can provoke inflammation.

Experimental_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. Assays cluster_analysis 4. Data Analysis C1 Culture Selected Cell Lines (e.g., MCF-7, A549, MCF-10F) C2 Seed Cells into 96-well & 6-well Plates C1->C2 T1 Treat with Serial Dilutions of: - Doxorubicin (Control) - Thiazole Compound C2->T1 T2 Incubate for 72 hours T1->T2 A1 MTT Assay (96-well plates) T2->A1 A2 Annexin V / PI Staining (6-well plates) T2->A2 D1 Calculate IC50 Values & Selectivity Index A1->D1 D2 Quantify Apoptotic vs. Necrotic Populations (Flow Cytometry) A2->D2

Caption: Standard workflow for in vitro comparative cytotoxicity analysis.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol quantifies the metabolic activity of cell populations, which serves as a proxy for cell viability.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well for MCF-7) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This 24-hour period ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a healthy, uniform population for drug treatment.

  • Compound Preparation: Prepare a 2X stock solution series of the thiazole compound and doxorubicin in culture medium. A typical concentration range for an initial screen is 0.01 µM to 100 µM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells (final volume 200 µL, final concentration 1X).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. Causality: A 72-hour exposure allows for multiple cell doubling times, ensuring that effects on cell proliferation (cytostatic effects) in addition to direct cell killing (cytotoxic effects) are captured.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours. Causality: This incubation period is typically sufficient for visible formazan crystal formation without causing cytotoxicity from the MTT reagent itself.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, and finally, detach the adherent cells using trypsin. Combine the supernatant and the detached cells. Causality: It is critical to collect the floating cells, as these are often the apoptotic or dead cells that have detached from the plate surface.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorophores.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.

  • Analysis: The data will generate four populations:

    • Viable Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

    • Necrotic Cells: Annexin V-negative / PI-positive (less common). Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by each compound.

Conclusion

Doxorubicin remains a potent, albeit blunt, instrument in cancer therapy. Its well-characterized, multi-pronged attack on cancer cells serves as a high bar for any new therapeutic candidate. The novel compound, 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, represents a more targeted design philosophy, leveraging the proven anticancer potential of the thiazole moiety. While its precise mechanism awaits elucidation, its chemical structure suggests a potential for kinase inhibition, a pathway that could offer improved safety and efficacy.

The provided experimental framework offers a robust and logical pathway for the direct, head-to-head comparison of these agents. By moving beyond simple IC50 values to include selectivity and mechanistic assays, researchers can build a comprehensive profile to determine if this promising challenger has the potential to one day supplement or even supplant the established incumbent.

References

  • eLife. (2012). Cancer: How does doxorubicin work? Available at: [Link]

  • ASH Publications. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Available at: [Link]

  • Pharmaceutical Sciences Asia. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available at: [Link]

  • Taylor & Francis Online. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Available at: [Link]

  • PubMed. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Available at: [Link]

  • Karger Publishers. (2009). Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. Available at: [Link]

  • ResearchGate. (n.d.). The molecular mechanisms of doxorubicin-induced cardiac cytotoxicity.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. Available at: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Available at: [Link]

  • Spandidos Publications. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2017). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Available at: [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。